(2-Bromophenyl)(2,2-diethoxyethyl)sulfane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(2,2-diethoxyethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZIZUSDBKSUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=CC=CC=C1Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476428 | |
| Record name | 1-Bromo-2-[(2,2-diethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137105-52-3 | |
| Record name | 1-Bromo-2-[(2,2-diethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel sulfane derivative, (2-Bromophenyl)(2,2-diethoxyethyl)sulfane. This document details a proposed synthetic pathway, experimental protocols, and in-depth characterization data, designed to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is an organic compound featuring a brominated aromatic ring linked through a sulfur atom to a diethoxyethyl group. The presence of the ortho-bromophenyl moiety offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a potentially valuable building block in the synthesis of more complex molecules. The diethoxyethylsulfane portion introduces a flexible, oxygenated side chain that can influence the compound's solubility, conformational properties, and potential biological interactions. This guide outlines a robust synthetic method and a thorough characterization of the title compound.
Synthetic Pathway
The synthesis of this compound can be achieved via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis, by reacting 2-bromothiophenol with bromoacetaldehyde diethyl acetal. The reaction proceeds by the formation of a thiolate anion from 2-bromothiophenol in the presence of a suitable base, which then acts as a nucleophile, attacking the electrophilic carbon of bromoacetaldehyde diethyl acetal to form the desired thioether.
Spectroscopic data (NMR, IR, MS) for 1-bromo-2-(2,2-diethoxyethylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-(2,2-diethoxyethylsulfanyl)benzene. While a detailed experimental protocol for its synthesis has been developed based on established chemical principles, a thorough search of available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for this compound.
Molecular Structure and Properties
1-bromo-2-(2,2-diethoxyethylsulfanyl)benzene, also known as (2-Bromophenyl)(2,2-diethoxyethyl)sulfane, is an organic compound with the molecular formula C₁₂H₁₇BrO₂S.
Molecular Structure:
In-Depth Technical Guide: Chemical Properties and Applications of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromophenyl)(2,2-diethoxyethyl)sulfane is a halogenated aromatic sulfane derivative. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a chemical intermediate. Due to the limited availability of public data, this guide also outlines a plausible experimental protocol for its synthesis and discusses its reactivity based on the functional groups present.
Chemical Identity and Properties
This compound is identified by the CAS number 137105-52-3. Its chemical structure consists of a 2-bromophenyl group linked through a sulfur atom to a 2,2-diethoxyethyl group. The presence of the bromo- and sulfane functional groups, along with the acetal moiety, dictates its chemical reactivity and potential utility in organic synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 137105-52-3 |
| Molecular Formula | C₁₂H₁₇BrO₂S |
| Molecular Weight | 305.23 g/mol |
| Boiling Point | Data not available |
| Density | Data not available |
| Refractive Index | Data not available |
| Spectroscopic Data (NMR, IR, MS) | Data not available in public domain |
Synthesis
The primary synthetic route to this compound involves the nucleophilic substitution reaction between 2-bromothiophenol and 2-bromo-1,1-diethoxyethane.
Caption: Synthesis of this compound.
Experimental Protocol: A Representative Synthesis
The following is a plausible experimental protocol for the synthesis of this compound, based on standard procedures for S-alkylation of thiophenols.
Materials:
-
2-bromothiophenol
-
2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-bromothiophenol (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
Add a solution of 2-bromo-1,1-diethoxyethane (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is characterized by its key functional groups:
-
Aryl Bromide: The bromo substituent on the phenyl ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at this position. This is a common strategy in the synthesis of complex molecules in drug discovery.
-
Sulfane Bridge: The sulfur atom can be oxidized to form sulfoxides and sulfones, which can alter the electronic and steric properties of the molecule.
-
Acetal Group: The diethoxyethyl moiety is a protected form of an aldehyde. Under acidic conditions, the acetal can be hydrolyzed to reveal the aldehyde functionality, which can then be used in a variety of subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.
Application in the Synthesis of 7-bromobenzo[b]thiophene
A documented application of this compound is its use as a precursor in the synthesis of 7-bromobenzo[b]thiophene. This transformation is an acid-catalyzed intramolecular cyclization reaction.
Caption: Synthesis of 7-bromobenzo[b]thiophene.
This reaction demonstrates the utility of the masked aldehyde functionality within the this compound molecule, enabling the construction of a fused heterocyclic ring system. Benzo[b]thiophenes are important structural motifs in many biologically active compounds.
Conclusion for Drug Development Professionals
This compound serves as a versatile bifunctional intermediate in organic synthesis. Its potential for modification at the aryl bromide position via cross-coupling reactions, coupled with the latent aldehyde functionality of the acetal group, makes it a valuable building block for the synthesis of complex molecular architectures. Researchers in drug development can leverage this compound to construct novel heterocyclic systems and introduce diverse substituents, facilitating the exploration of new chemical space in the search for new therapeutic agents. Further investigation into its reactivity and the development of specific spectroscopic and physical data would be beneficial for its broader application in the scientific community.
Stability and Reactivity of 2-Bromophenyl Thioethers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and reactivity of 2-bromophenyl thioethers. These compounds are versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and functional materials, owing to the presence of two distinct reactive sites: the carbon-bromine (C-Br) bond and the thioether linkage. Understanding their stability and reactivity is crucial for their effective utilization in synthetic strategies.
Stability of 2-Bromophenyl Thioethers
The stability of 2-bromophenyl thioethers is primarily dictated by the strength of the C-Br and carbon-sulfur (C-S) bonds, as well as their susceptibility to thermal and photochemical degradation.
Bond Dissociation Energies
| Bond | General Structure | Typical Bond Dissociation Energy (kcal/mol) | Notes |
| C-Br | Aryl-Br | ~79-85 | The strength of the C-Br bond can be influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups can slightly weaken the bond. |
| C-S | Aryl-S-Alkyl/Aryl | ~70-85 | The C-S bond in aryl thioethers is of comparable strength to the C-Br bond. The nature of the group attached to the sulfur atom also influences this value. |
Note: These are approximate values and can vary based on the specific substitution pattern and the method of determination.
Thermal and Photochemical Stability
Aryl thioethers generally exhibit good thermal stability. For instance, aromatic polyesters containing thioether units have been shown to have initial decomposition temperatures above 450 °C. However, the presence of the C-Br bond in 2-bromophenyl thioethers introduces a potential site for thermal or photochemical cleavage. The C-Br bond is known to be susceptible to homolytic cleavage upon exposure to heat or UV light, which can initiate radical reactions.
Reactivity of 2-Bromophenyl Thioethers
The reactivity of 2-bromophenyl thioethers is characterized by the distinct chemistries of the aryl bromide and the thioether functionalities. The ortho-relationship of these two groups can also lead to unique reactivity patterns and neighboring group participation.
Reactions at the Carbon-Bromine Bond
The C-Br bond is the primary site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.
2-Bromophenyl thioethers are excellent substrates for a range of palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-Br bond to a Pd(0) complex is a key step in these catalytic cycles. The rate of this oxidative addition is influenced by the electronic properties of the substituents on the aromatic ring, with electron-withdrawing groups generally accelerating the reaction.
Comparative Yields in Suzuki-Miyaura Coupling:
The following table provides a qualitative comparison of expected yields in Suzuki-Miyaura coupling of substituted aryl bromides with phenylboronic acid, which can be extrapolated to 2-bromophenyl thioethers.
| Substituent on Aryl Bromide | Electronic Effect | Expected Yield |
| -OCH₃ (methoxy) | Electron-donating | High |
| -CH₃ (methyl) | Electron-donating | High |
| -H (unsubstituted) | Neutral | Good |
| -COCH₃ (acetyl) | Electron-withdrawing | Moderate to Good |
| -NO₂ (nitro) | Strongly electron-withdrawing | Moderate |
Note: Yields are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Key Palladium-Catalyzed Reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Heck Reaction: Formation of C-C bonds with alkenes.
-
Stille Coupling: Formation of C-C bonds with organostannanes.
The Ullmann condensation is a classical method for forming C-O, C-S, and C-N bonds using a copper catalyst, often at elevated temperatures. 2-Bromophenyl thioethers can participate in these reactions, for example, by coupling with phenols to form diaryl ethers.
Reactions at the Thioether Group
The thioether moiety offers another handle for functionalization, primarily through oxidation and reactions involving the sulfur atom as a nucleophile or an electrophile precursor.
The sulfur atom in the thioether can be selectively oxidized to a sulfoxide and further to a sulfone. This transformation significantly alters the electronic and steric properties of the molecule, which can be exploited in drug development to modulate activity and physicochemical properties.
Under certain conditions, the C-S bond of thioethers can be cleaved. This can occur via reductive or oxidative pathways and is a less common but synthetically useful transformation.
Nucleophilic Aromatic Substitution
While less common for aryl bromides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNA r) can occur on 2-bromophenyl thioethers, particularly if the aromatic ring is further activated by strong electron-withdrawing groups. The rate of these reactions generally follows the trend F > Cl > Br > I for the leaving group.
Experimental Protocols
Synthesis of a Substituted 2-Bromophenyl Thioether
General Procedure for the Synthesis of Aryl Thioethers from Thiols and Aryl Halides:
This protocol describes a general method for the synthesis of thioethers, which can be adapted for the synthesis of substituted 2-bromophenyl thioethers.
Materials:
-
Substituted 2-bromothiophenol (1.0 equiv)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) or aryl halide (1.1 equiv)
-
Base (e.g., K₂CO₃, NaH) (1.2 equiv)
-
Solvent (e.g., DMF, Acetone)
Procedure:
-
To a stirred solution of the substituted 2-bromothiophenol in the chosen solvent, add the base portion-wise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add the alkyl or aryl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromophenyl thioether.
Suzuki-Miyaura Coupling of a 2-Bromophenyl Thioether
General Procedure:
This protocol provides a starting point for the Suzuki-Miyaura coupling of a 2-bromophenyl thioether with an arylboronic acid.[1]
Materials:
-
2-Bromophenyl thioether (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (anhydrous, 5 mL)
-
Water (degassed, 0.5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the 2-bromophenyl thioether, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination of a 2-Bromophenyl Thioether
General Procedure:
This protocol provides a general method for the Buchwald-Hartwig amination of a 2-bromophenyl thioether.
Materials:
-
2-Bromophenyl thioether (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with the 2-bromophenyl thioether, palladium precatalyst, ligand, and base.
-
Add the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat the reaction to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Oxidation of a 2-Bromophenyl Thioether to a Sulfoxide
General Procedure:
This protocol describes the selective oxidation of a thioether to a sulfoxide.
Materials:
-
2-Bromophenyl thioether (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 2-bromophenyl thioether in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA in dichloromethane dropwise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding sulfoxide.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for key cross-coupling reactions of 2-bromophenyl thioethers.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Workflow
The following diagram illustrates a general workflow for conducting and analyzing a cross-coupling reaction involving a 2-bromophenyl thioether.
Caption: General Experimental Workflow for Cross-Coupling.
Conclusion
2-Bromophenyl thioethers are valuable and versatile building blocks in modern organic synthesis. Their stability and reactivity are governed by the interplay of the C-Br bond and the thioether functionality. While generally stable, the C-Br bond provides a reactive handle for a wide array of powerful transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The thioether group offers opportunities for further functionalization, most notably through oxidation. A thorough understanding of the principles outlined in this guide will empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of 2-bromophenyl thioethers in their research and development endeavors.
References
The Strategic Role of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane in Heterocyclic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane, a key synthetic intermediate in the preparation of benzothiophene derivatives. While direct literature on this specific compound is limited, its structural motifs strongly suggest its utility in well-established synthetic methodologies, particularly for constructing the benzothiophene core, a prevalent scaffold in medicinal chemistry. This document outlines the inferred synthetic pathways, detailed experimental protocols based on analogous reactions, and the potential applications of its derivatives in drug development.
Introduction: The Benzothiophene Scaffold in Medicinal Chemistry
Benzothiophene and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. This privileged structure is a core component of several approved drugs and clinical candidates, exhibiting properties ranging from selective estrogen receptor modulation to antidepressant effects. The efficient synthesis of substituted benzothiophenes is, therefore, a critical endeavor in modern drug discovery. This compound emerges as a valuable precursor, strategically designed for the construction of the benzothiophene ring system through an intramolecular cyclization reaction.
Synthesis of this compound
The preparation of this compound can be logically inferred from standard organic synthesis techniques. The most probable route involves the nucleophilic substitution of a suitable starting material with 2-bromothiophenol.
A plausible synthetic approach is the reaction of 2-bromothiophenol with 2-bromo-1,1-diethoxyethane in the presence of a non-nucleophilic base, such as sodium hydride or potassium carbonate. The base deprotonates the thiophenol to form the more nucleophilic thiophenolate, which then displaces the bromide from the acetal.
Reaction Scheme:
-
Starting Materials: 2-bromothiophenol, 2-bromo-1,1-diethoxyethane
-
Base: Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Temperature: Room temperature to mild heating (e.g., 60 °C)
Core Application: Acid-Catalyzed Cyclization to form 4-Bromobenzo[b]thiophene
The primary utility of this compound lies in its role as a precursor to 4-bromobenzo[b]thiophene via an acid-catalyzed intramolecular electrophilic substitution, a reaction analogous to the Pomeranz–Fritsch synthesis of isoquinolines.[1][2] In this reaction, a strong acid protonates one of the ethoxy groups of the acetal, which then leaves as ethanol, generating a highly reactive oxonium ion. This is followed by the elimination of the second ethoxy group to form an aldehyde, which then undergoes an intramolecular electrophilic attack on the benzene ring, leading to the formation of the thiophene ring.
The presence of the bromine atom at the 2-position of the phenyl ring directs the cyclization to the 7-position, resulting in the formation of 4-bromobenzo[b]thiophene. This bromo-substituted benzothiophene is a versatile intermediate for further functionalization through cross-coupling reactions.
Quantitative Data from Analogous Reactions
While specific quantitative data for the cyclization of this compound is not available in the public domain, the following table summarizes typical conditions and yields for analogous acid-catalyzed cyclizations to form benzothiophenes.[3]
| Starting Material Analogue | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
| α-(3-methoxyphenylthio)-4-methoxyacetophenone | Polyphosphoric Acid (PPA) | - | ~85 | ~75 (mixture of isomers) |
| Dialkoxyacetophenone derivatives | Methanesulfonic Acid | Toluene | ~90 | High |
| Dialkoxyacetophenone derivatives | Cation Exchange Resin | Toluene | 80-110 | Good to Excellent |
Experimental Protocol for a Representative Cyclization
The following is a representative experimental protocol for the acid-catalyzed cyclization of a phenylthioacetal to a benzothiophene, adapted from procedures for analogous compounds.
Objective: To synthesize 4-bromobenzo[b]thiophene from this compound.
Materials:
-
This compound
-
Methanesulfonic acid or a solid acid catalyst (e.g., Amberlyst®)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
A solution of this compound in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Methanesulfonic acid (or the solid acid catalyst) is added to the solution.
-
The reaction mixture is heated to a temperature between 80 °C and 110 °C and stirred for 3-5 hours.[3]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a solid acid catalyst is used, it is removed by filtration.
-
The organic phase is washed with a saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to yield pure 4-bromobenzo[b]thiophene.
Visualization of Synthetic Pathways
Synthesis of 4-Bromobenzo[b]thiophene
The following diagram illustrates the key synthetic step from the intermediate to the benzothiophene core.
Caption: Synthetic pathway from the intermediate to the benzothiophene core.
Experimental Workflow
The logical flow of the synthesis and subsequent application of the intermediate is depicted below.
Caption: Experimental workflow for the synthesis and application of the intermediate.
Applications in Drug Development
The 4-bromobenzo[b]thiophene synthesized from this compound is a versatile building block for the synthesis of more complex molecules. The bromine atom can be readily displaced or used in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of substituents at the 4-position. This allows for the exploration of the chemical space around the benzothiophene core to optimize biological activity.
The benzothiophene scaffold is present in drugs such as:
-
Raloxifene: A selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women.
-
Vortioxetine: An antidepressant used for the treatment of major depressive disorder. A related compound, (2-Bromophenyl)(2,4-dimethylphenyl)sulfane, is noted as an impurity in the synthesis of Vortioxetine.
The ability to efficiently synthesize substituted benzothiophenes via intermediates like this compound is therefore of high importance to the pharmaceutical industry.
Conclusion
This compound serves as a strategically important, albeit not widely documented, synthetic intermediate. Its value is derived from its potential for efficient conversion to 4-bromobenzo[b]thiophene, a key building block for the synthesis of a variety of biologically active molecules. The methodologies and protocols outlined in this guide, based on well-established and analogous chemical transformations, provide a solid foundation for researchers and scientists in the field of drug development to utilize this and similar intermediates in their synthetic endeavors. The continued exploration of such pathways will undoubtedly contribute to the discovery of novel therapeutics based on the benzothiophene scaffold.
References
Exploration of Novel Heterocyclic Compounds from 2-Halophenyl Sulfides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the synthesis, characterization, and potential biological applications of novel heterocyclic compounds derived from 2-halophenyl sulfides. These precursors offer a versatile platform for the construction of a diverse array of heterocyclic systems, including benzothiazoles, phenothiazines, and dibenzothiophenes, many of which exhibit significant pharmacological activities. This document provides detailed experimental protocols, comprehensive data summaries, and visual representations of key chemical transformations and biological pathways to facilitate further research and development in this promising area of medicinal chemistry.
Synthetic Methodologies
The conversion of 2-halophenyl sulfides into complex heterocyclic structures is predominantly achieved through metal-catalyzed cross-coupling reactions, with palladium and copper complexes being the most extensively utilized catalysts. Key synthetic strategies include intramolecular C-S, C-N, and C-C bond formations.
Palladium-Catalyzed Synthesis of Benzothiazines
A prevalent method for the synthesis of benzothiazine scaffolds involves the palladium-catalyzed intramolecular C-S coupling of N-aryl-2-halophenylthioamides. This transformation allows for the efficient construction of the benzothiazine core.
Synthesis of Phenothiazines via Ullmann Condensation and Smiles Rearrangement
The synthesis of phenothiazines, a class of compounds with significant neuroleptic and anticancer activities, can be accomplished from 2-halophenyl sulfides through classical methods like the Ullmann condensation, followed by intramolecular cyclization. An alternative and efficient route is the Smiles rearrangement of 2-formamido-2'-nitrodiphenylsulfides.
Copper and Palladium-Catalyzed Synthesis of Dibenzothiophenes
Dibenzothiophenes, of interest for their applications in materials science and as pharmaceutical scaffolds, can be synthesized from 2-halophenyl phenyl sulfides via intramolecular C-H functionalization or C-S bond formation, often catalyzed by palladium or copper complexes.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of representative heterocyclic compounds from 2-halophenyl sulfide precursors.
General Procedure for the Synthesis of S-2-Halogenophenyl-benzothiazines
A one-pot procedure for the synthesis of S-2-halogenophenyl-benzothiazines can be achieved through a Buchwald-Hartwig amination followed by an intramolecular condensation. To a sealed tube containing the respective S-2-halophenyl-S-methylsulfoximine (1.0 eq.), 2-bromobenzaldehyde (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), RuPhos (0.1 eq.), and Cs₂CO₃ (3.2 eq.) is added anhydrous toluene. The reaction mixture is then heated at 120 °C for 72 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through Celite, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired S-2-halogenophenyl-benzothiazine.[1]
Synthesis of 3-Bromo-phenothiazine via Smiles Rearrangement
3-Bromo-phenothiazine can be synthesized from 5-bromo-2-formamido-2′-nitrodiphenylsulfide through a Smiles rearrangement. The starting material is prepared by the condensation of 2-amino-5-bromobenzenethiol with an o-halonitrobenzene, followed by formylation. The subsequent Smiles rearrangement is typically induced by a base, leading to the cyclized phenothiazine product.[2]
Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles
The catalytic synthesis of 2-substituted benzothiazoles from thiobenzanilides can be achieved using a palladium catalyst. A mixture of the thiobenzanilide (1.0 eq.), Pd(OAc)₂ (10 mol %), CuI (50 mol %), and Bu₄NBr (2.0 eq.) in a suitable solvent is heated under an inert atmosphere. The reaction proceeds via a C-H functionalization followed by intramolecular C-S bond formation to yield the corresponding benzothiazole.
Data Presentation
The following tables summarize key quantitative data for a selection of synthesized heterocyclic compounds derived from 2-halophenyl sulfides.
Reaction Yields and Spectroscopic Data
| Compound | Starting Materials | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 2-(Methylthio)benzothiazole | N-phenyl-N-(2-(methylthio)phenyl)formamide | Pd(OAc)₂, CuI, Bu₄NBr | Toluene | 110 | 24 | 85 | 7.87 (d, 1H), 7.75 (d, 1H), 7.41 (t, 1H), 7.29 (t, 1H), 2.79 (s, 3H) | 168.08, 153.27, 135.08, 126.04, 124.07, 121.34, 120.92, 15.91 | 181.03 [M]⁺ |
| Phenyl methyl sulfoxide | Phenyl methyl sulfide | Oxone | Acetonitrile/Water | 25 | 0.5 | 95 | 7.62-7.60 (m, 2H), 7.51-7.44 (m, 3H), 2.68 (s, 3H) | 145.55, 130.90, 129.22, 123.35, 43.80 | 140.03 [M]⁺ |
| 4-Bromobiphenyl | 4-Bromotoluene, Phenylboronic acid | Pd(OAc)₂ | MeOH/H₂O | 80 | 6 | 98 | 7.33 (m, 7H), 7.56 (q, 1H), 7.97 (q, 1H) | 126.5, 127.3, 128.0, 129.4, 129.6, 129.7, 130.6, 133.2, 135.1 | 232.00 [M]⁺ |
| 2-Phenyl-5-(4-bromophenyl)-7-methyl-5H-[3][4][5]thiadiazolo[3,2-a]pyrimidine-6-carboxylate | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, 2-bromo-1-(4-bromophenyl)ethan-1-one, benzoyl isothiocyanate | V₂O₅/FAp | Ethanol | Reflux | 3 | 92 | 7.67 (d, 2H), 7.60-7.47 (m, 5H), 7.35 (d, 2H), 6.61 (s, 1H), 3.89 (q, 2H), 2.30 (s, 3H), 1.07 (t, 3H) | 166.04, 160.65, 151.39, 144.23, 140.69, 139.42, 132.22, 129.87, 129.79, 129.07, 126.60, 120.09, 109.65, 61.54, 55.37, 31.15, 22.06 | 478.9894 [M+Na]⁺ |
Note: The data presented is a compilation from various sources and specific experimental conditions may vary. Please refer to the cited literature for detailed information.
Biological Activity Data
| Compound Class | Derivative | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Phenothiazine | PEGylated Phenothiazine (PP) | HeLa | MTT | 229.1 | [6] |
| Phenothiazine | PEGylated Phenothiazine (PP) | MeWo | MTT | 251.9 | [6] |
| Phenothiazine | PEGylated Phenothiazine Oxide (PPO) | HepG2 | MTT | 161.3 | [6] |
| Phenothiazine | PEGylated Phenothiazine Oxide (PPO) | MCF7 | MTT | 131.7 | [6] |
| Phenothiazine | Chalcone-based derivative 4b | HepG-2 | MTT | 7.14 µg/mL | [4] |
| Phenothiazine | Chalcone-based derivative 4k | HepG-2 | MTT | 7.61 µg/mL | [4] |
| Phenothiazine | Chalcone-based derivative 4k | MCF-7 | MTT | 12 µg/mL | [4] |
| Phenothiazine | Chalcone-based derivative 4b | MCF-7 | MTT | 13.8 µg/mL | [4] |
| Phenothiazine | DPT-1 | A549 | MTT | 1.526 | [5] |
| Phenothiazine | DPT-2 | A549 | MTT | 3.447 | [5] |
| Imidazo[1,2-a]pyrimidine | Derivative 3d | MCF-7 | Sulforhodamine B | 43.4 | [7] |
| Imidazo[1,2-a]pyrimidine | Derivative 4d | MCF-7 | Sulforhodamine B | 39.0 | [7] |
| Imidazo[1,2-a]pyrimidine | Derivative 3d | MDA-MB-231 | Sulforhodamine B | 35.9 | [7] |
| Imidazo[1,2-a]pyrimidine | Derivative 4d | MDA-MB-231 | Sulforhodamine B | 35.1 | [7] |
Signaling Pathways and Mechanisms of Action
Heterocyclic compounds derived from 2-halophenyl sulfides, particularly phenothiazines, have been shown to exert their biological effects by modulating various signaling pathways. A key mechanism of action for the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors.[8] In the context of cancer, these compounds have been found to disrupt critical signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[3]
Dopamine D2 Receptor Signaling Pathway
The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity. Phenothiazine derivatives act as antagonists at this receptor, blocking the downstream signaling cascade.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some sulfur-containing heterocyclic compounds have been shown to modulate this pathway. The canonical pathway is initiated by pro-inflammatory signals that lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus to activate gene transcription.
Conclusion
2-Halophenyl sulfides are valuable and versatile starting materials for the synthesis of a wide range of novel heterocyclic compounds. The methodologies outlined in this guide, particularly those employing metal-catalyzed reactions, provide efficient routes to access these complex molecular architectures. The significant biological activities exhibited by many of these compounds, such as the anticancer properties of phenothiazine derivatives, underscore the importance of continued research in this area. The provided experimental protocols and data summaries serve as a foundation for further exploration and optimization of these promising scaffolds in the pursuit of new therapeutic agents. Future work should focus on expanding the structural diversity of these heterocyclic systems and conducting in-depth structure-activity relationship studies to identify lead compounds with enhanced potency and selectivity.
References
- 1. Preparation of S-2-halophenyl-2,1-benzothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Pharmacological Potential of Benzothiophene Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzothiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, represents a privileged scaffold in medicinal chemistry. The inherent structural features of benzothiophene and its derivatives have led to their exploration and development as potent agents against a multitude of diseases. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a focal point of significant research interest in the quest for novel therapeutics. This technical guide provides a comprehensive overview of the biological activities of benzothiophene precursors, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activities
Benzothiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.
Quantitative Anticancer Activity Data
A range of benzothiophene analogs have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal growth inhibitory concentration (GI₅₀) and the half-maximal inhibitory concentration (IC₅₀) are key metrics used to quantify their potency.
| Compound Class | Derivative | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| Acrylonitriles | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate | 10–66.5 nM (GI₅₀) | [1] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Prostate | 21.2–50.0 nM (GI₅₀) | [1] | |
| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Most of 60 cell lines | < 10.0 nM (GI₅₀) | [1] | |
| STAT3 Inhibitors | Benzo[b]thiophene 1,1-dioxide derivative (Compound 15) | Various cancer cell lines | 0.33-0.75 μM (IC₅₀) | [2] |
| Multi-kinase Inhibitors | 5-hydroxybenzothiophene hydrazide (Compound 16b) | U87MG (Glioblastoma) | 7.2 μM (IC₅₀) | [3] |
| 5-hydroxybenzothiophene hydrazide (Compound 16b) | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | 11, 87, 125.7, 163, 284, 353.3 nM (IC₅₀) | [3] | |
| PHGDH Inhibitors | Stattic | - | 1.98 ± 0.66 µM (IC₅₀) | [4] |
| Compound B12 | - | 0.29 ± 0.02 μM (IC₅₀) | [4] | |
| Benzothiophene-Indoles | Fluorinated benzothiophene-indole hybrids | S. aureus and MRSA strains | - | [5] |
| Benzothiophene Carboxylates | 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BDK | 3.19 μM (IC₅₀) | [6] |
Signaling Pathways in Anticancer Activity
Benzothiophene derivatives exert their anticancer effects by modulating several critical signaling pathways.
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Certain benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors.[2][7][8] They function by blocking the phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes like Bcl-2.[2][9]
The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system. Activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, which in turn can mount an anti-tumor immune response.[10][11] Certain benzothiophene-2-carboxamide and benzothiophene oxobutanoic acid derivatives have been identified as STING agonists.[1][10] They activate STING, leading to the phosphorylation of TBK1 and subsequent phosphorylation of IRF3, which then translocates to the nucleus to induce the expression of type I interferons.[10]
References
- 1. Structure-Activity relationship study of benzothiophene oxobutanoic acid analogues leading to novel stimulator of interferon gene (STING) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2-Bromophenyl)(2,2-diethoxyethyl)sulfane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential palladium-catalyzed intramolecular cross-coupling reactions of (2-bromophenyl)(2,2-diethoxyethyl)sulfane. This substrate is a valuable precursor for the synthesis of benzothiazine derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery.[1][2][3] The protocols outlined below are based on established palladium-catalyzed methodologies and are intended to serve as a starting point for the development of specific synthetic routes.
Introduction to this compound in Cross-Coupling Reactions
This compound possesses two key functional groups that enable palladium-catalyzed intramolecular cyclization: an aryl bromide, which can readily undergo oxidative addition to a palladium(0) catalyst, and a protected aldehyde functionality tethered by a sulfide linkage.[4] This arrangement is ideal for the construction of the 1,4-benzothiazine scaffold. The acetal group can be deprotected under acidic conditions to reveal a reactive aldehyde, which can then be transformed in situ to participate in intramolecular cross-coupling reactions.
The primary proposed applications involve intramolecular versions of the Buchwald-Hartwig and Heck reactions to form a new carbon-sulfur or carbon-carbon bond, respectively, leading to the desired heterocyclic ring system. These reactions are cornerstones of modern organic synthesis due to their broad functional group tolerance and reliability.[4][5]
Proposed Intramolecular Cross-Coupling Strategies
Two primary strategies are proposed for the intramolecular cyclization of this compound.
2.1. Intramolecular Buchwald-Hartwig C-S Coupling
This approach involves the direct coupling of the aryl bromide with the sulfur atom. The reaction is hypothesized to proceed via in situ deprotection of the acetal to the corresponding aldehyde, followed by a sequence that allows the sulfur to act as a nucleophile. A plausible pathway involves the formation of an enolate or a related nucleophilic species from the aldehyde that facilitates the C-S bond formation.
2.2. Intramolecular Heck Reaction
For an intramolecular Heck reaction, the diethoxyethyl side chain would first need to be converted into an olefin. This can be achieved through a one-pot procedure involving acid-catalyzed elimination of ethanol from the enol ether formed after initial deprotection of the acetal. The resulting vinyl sulfide can then undergo an intramolecular Heck reaction with the aryl bromide to form the benzothiazine ring. The intramolecular Heck reaction is a powerful tool for constructing cyclic systems.[6][7][8]
Experimental Protocols
The following protocols are model procedures adapted from established literature for related transformations and should be optimized for the specific substrate.
Protocol 1: Intramolecular Buchwald-Hartwig C-S Coupling for the Synthesis of a Benzothiazine Derivative
This protocol outlines a potential one-pot procedure for the deprotection and subsequent intramolecular C-S coupling of this compound.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
1 M Hydrochloric acid (for in situ deprotection)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene to dissolve the substrate.
-
Add a catalytic amount of 1 M HCl (e.g., 0.1 equiv) to initiate the deprotection of the acetal. Stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
To the reaction mixture, add Pd(OAc)₂ (2-5 mol%), Xantphos (4-10 mol%), and Cs₂CO₃ (2.0 equiv).
-
Seal the Schlenk flask and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Intramolecular Heck Reaction for the Synthesis of a Benzothiazine Derivative
This protocol describes a potential one-pot procedure for the in situ formation of a vinyl sulfide followed by an intramolecular Heck cyclization.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
A mild acid catalyst (e.g., p-toluenesulfonic acid) for vinyl ether formation
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 equiv) in anhydrous DMF or MeCN.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equiv) to promote the formation of the vinyl ether. Heat the mixture gently (e.g., 60 °C) and monitor the conversion by TLC.
-
Once the vinyl ether formation is complete, add Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and a base such as Et₃N (2.0 equiv) or K₂CO₃ (2.0 equiv) to the reaction mixture under an inert atmosphere.
-
Seal the tube and heat the reaction to 100-140 °C.[9]
-
Monitor the progress of the intramolecular Heck reaction by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired benzothiazine derivative.
Data Presentation
As no direct experimental data for the palladium-catalyzed cross-coupling of this compound is available in the cited literature, the following tables provide representative data from analogous intramolecular reactions to guide expectation and optimization.
Table 1: Representative Conditions and Yields for Intramolecular Buchwald-Hartwig C-S Coupling
| Aryl Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-bromo-N-allylbenzamide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 85 | Adapted from[10] |
| 1-(2-bromophenyl)-2-thio-urea | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 100 | 78 | Adapted from[11] |
| 2-bromophenyl ethanethiol | Pd(OAc)₂ / DPEPhos | NaOt-Bu | Toluene | 100 | 92 | Adapted from[4] |
Table 2: Representative Conditions and Yields for Intramolecular Heck Reactions
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-allyl-2-bromo-N-phenylbenzamide | Pd(OAc)₂ / PPh₃ | KOAc | DMF | 140 | 75 | [9] |
| o-bromophenyl allyl ether | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | MeCN | 80 | 88 | Adapted from[6] |
| 1-allyl-2-(2-bromophenyl)pyrrole | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 65 | Adapted from[7] |
Visualizations
Proposed Reaction Pathways
Caption: Proposed palladium-catalyzed intramolecular cyclization pathways.
General Experimental Workflow
References
- 1. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. connectjournals.com [connectjournals.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
Application Notes: Suzuki-Miyaura Coupling Protocols for Sterically Hindered 2-Bromophenyl Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity. However, substrates bearing significant steric hindrance, particularly those with ortho-substituents adjacent to the coupling site like 2-bromophenyl derivatives, present a formidable challenge. The steric bulk impedes key steps in the catalytic cycle, namely the oxidative addition and reductive elimination, often leading to low yields and slow reaction rates.
To overcome these challenges, specialized catalytic systems have been developed. The most successful strategies employ palladium catalysts supported by bulky, electron-rich monophosphine ligands. These ligands, often from the Buchwald biaryl phosphine family, stabilize the catalytically active monoligated Pd(0) species, which is crucial for engaging sterically encumbered substrates. This document provides detailed protocols for two highly effective and widely adopted methods for the coupling of sterically hindered 2-bromophenyl substrates.
General Experimental Workflow
The successful execution of a Suzuki-Miyaura coupling for hindered substrates requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation and protodeboronation of the boronic acid.
Protocol 1: Pd₂(dba)₃ / XPhos System for Tetra-ortho-substituted Biaryls
This protocol is highly effective for the most challenging couplings, such as the formation of tetra-ortho-substituted biaryls. The combination of a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and the bulky, electron-rich XPhos ligand facilitates the coupling of two di-ortho-substituted partners.
Representative Reaction & Data
The following data is adapted from established procedures for the synthesis of sterically demanding biaryls.
Reaction: 2-Bromo-1,3,5-trimethylbenzene + (2,6-Dimethylphenyl)boronic Acid → 2,2',4,6,6'-Pentamethyl-1,1'-biphenyl
| Component | Role | Mol Equiv. | Mol % |
| 2-Bromo-1,3,5-trimethylbenzene | Aryl Halide (Electrophile) | 1.0 | - |
| (2,6-Dimethylphenyl)boronic Acid | Organoboron (Nucleophile) | 1.5 | - |
| Pd₂(dba)₃ | Palladium Source | - | 1.5 |
| XPhos | Ligand | - | 3.0 |
| K₃PO₄ (potassium phosphate) | Base | 3.0 | - |
| Toluene / H₂O | Solvent | - | - |
Reaction Conditions & Yield:
| Parameter | Value |
| Temperature | 100 °C |
| Time | 18 hours |
| Typical Yield | 85-95% |
Detailed Experimental Protocol
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-1,3,5-trimethylbenzene (1.0 mmol, 199 mg), (2,6-dimethylphenyl)boronic acid (1.5 mmol, 225 mg), and potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg).
-
In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg) and XPhos (0.03 mmol, 14.3 mg) and add them to the Schlenk tube.
-
Seal the tube with a rubber septum, evacuate the vessel, and backfill with argon. Repeat this cycle two more times.
-
-
Solvent Addition:
-
Add 3 mL of anhydrous, degassed toluene and 0.5 mL of degassed water via syringe.
-
-
Reaction Execution:
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane eluent) to yield the pure product.
-
Protocol 2: Pd(OAc)₂ / SPhos System for Hindered Couplings
This protocol utilizes a common and cost-effective palladium(II) source, palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species. The SPhos ligand is exceptionally effective for a broad range of sterically hindered substrates.
Representative Reaction & Data
This protocol is suitable for coupling a di-ortho-substituted aryl bromide with a less hindered boronic acid.
Reaction: 2-Bromo-1,3-dimethylbenzene + Phenylboronic Acid → 2,6-Dimethyl-1,1'-biphenyl
| Component | Role | Mol Equiv. | Mol % |
| 2-Bromo-1,3-dimethylbenzene | Aryl Halide (Electrophile) | 1.0 | - |
| Phenylboronic Acid | Organoboron (Nucleophile) | 1.5 | - |
| Pd(OAc)₂ | Palladium Source | - | 2.0 |
| SPhos | Ligand | - | 4.0 |
| K₃PO₄ (potassium phosphate) | Base | 2.0 | - |
| 1,4-Dioxane | Solvent | - | - |
Reaction Conditions & Yield:
| Parameter | Value |
| Temperature | 80 °C |
| Time | 12-24 hours |
| Typical Yield | 90-98% |
Detailed Experimental Protocol
-
Reaction Setup:
-
In an oven-dried, argon-purged glovebox, add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) to a vial containing a magnetic stir bar.
-
In a separate, larger reaction vessel (e.g., a Schlenk flask), add 2-bromo-1,3-dimethylbenzene (1.0 mmol, 185 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium phosphate (K₃PO₄) (2.0 mmol, 425 mg).
-
Remove the vessels from the glovebox.
-
-
Solvent Addition:
-
Add 5 mL of anhydrous, degassed 1,4-dioxane to the reaction vessel containing the substrates and base.
-
Stir the mixture briefly.
-
-
Catalyst Introduction & Reaction:
-
Transfer the catalyst/ligand mixture to the reaction vessel using a small portion of the reaction solvent.
-
Seal the vessel and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with 20 mL of diethyl ether.
-
Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
-
Suzuki-Miyaura Catalytic Cycle
The efficiency of the described protocols relies on ligands that facilitate each step of the catalytic cycle, particularly for sterically demanding substrates.
Troubleshooting and Optimization
-
Low Yield: If yields are low, ensure all reagents and solvents are strictly anhydrous and the system is free of oxygen. Consider increasing the catalyst/ligand loading (e.g., to 3-5 mol% Pd). A stronger base, such as cesium carbonate (Cs₂CO₃), may also be beneficial.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. Using a higher concentration, ensuring anhydrous conditions, and minimizing reaction time can mitigate this issue.
-
No Reaction: Confirm the activity of the palladium catalyst. If using Pd(OAc)₂, ensure conditions are sufficient for its reduction to Pd(0). The choice of ligand is critical; less bulky ligands like PPh₃ are often ineffective for these transformations. Ensure the base is sufficiently strong and soluble in the reaction medium.
Application Notes and Protocols: Synthesis of Benzothiophenes via Intramolecular Cyclization of 2-Bromophenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of benzothiophenes, a crucial scaffold in medicinal chemistry and materials science, through the intramolecular cyclization of 2-bromophenyl precursors. The methodologies outlined below focus on robust and versatile strategies, including copper- and palladium-catalyzed reactions, as well as a metal-free alternative, offering a range of options to suit various substrate scopes and laboratory capabilities.
Introduction
Benzothiophenes are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Their synthesis has been a subject of intense research, with intramolecular cyclization of readily accessible 2-bromophenyl derivatives emerging as a powerful and efficient strategy. This document details key experimental procedures, presents quantitative data for comparative analysis, and illustrates the reaction workflows and mechanisms.
Key Synthetic Methodologies
Three primary methods for the synthesis of benzothiophenes from 2-bromophenyl and related derivatives are presented:
-
Copper-Catalyzed Thiolation and Annulation of 2-Bromo Alkynylbenzenes: A practical method utilizing a copper(I) iodide catalyst with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand to mediate the reaction between 2-bromo alkynylbenzenes and sodium sulfide.[1][2]
-
Palladium-Catalyzed Coupling and Electrophilic Cyclization: A two-step process involving the Sonogashira coupling of terminal acetylenes with o-iodothioanisole, followed by an electrophilic cyclization to yield 2,3-disubstituted benzothiophenes.[3][4]
-
Metal-Free Synthesis from o-Halovinylbenzenes: An efficient, transition-metal-free approach for the synthesis of 2-substituted benzothiophenes from o-halovinylbenzenes and potassium sulfide.[5]
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 2-Substituted Benzothiophenes
This protocol is adapted from the work of Sun, Deng, Tang, and Zhang (2011).[1][2]
Materials:
-
2-Bromo alkynylbenzene derivative (1.0 mmol)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.2 mmol, 20 mol%)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add CuI (19.0 mg, 0.1 mmol) and Na₂S·9H₂O (360 mg, 1.5 mmol).
-
Add anhydrous DMF (5 mL) and TMEDA (30 µL, 0.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the 2-bromo alkynylbenzene derivative (1.0 mmol).
-
Heat the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-substituted benzothiophene.
Protocol 2: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes
This protocol is based on the general principles of Sonogashira coupling followed by electrophilic cyclization.[3][4]
Step 2a: Sonogashira Coupling of o-Iodothioanisole and a Terminal Acetylene
Materials:
-
o-Iodothioanisole (1.0 mmol)
-
Terminal acetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3 mL)
-
Toluene (5 mL)
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add o-iodothioanisole (252 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Add toluene (5 mL) and triethylamine (3 mL).
-
Add the terminal acetylene (1.2 mmol) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the o-(1-alkynyl)thioanisole derivative.
Step 2b: Electrophilic Cyclization
Materials:
-
o-(1-Alkynyl)thioanisole derivative (from Step 2a) (1.0 mmol)
-
Iodine (I₂) (1.2 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
Dissolve the o-(1-alkynyl)thioanisole (1.0 mmol) in dichloromethane (10 mL).
-
Add iodine (305 mg, 1.2 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the 2,3-disubstituted benzothiophene.
Data Presentation
Table 1: Copper-Catalyzed Synthesis of 2-Substituted Benzothiophenes[2]
| Entry | 2-Bromo Alkynylbenzene Derivative (R group) | Product | Yield (%) |
| 1 | Phenyl | 2-Phenylbenzo[b]thiophene | 83 |
| 2 | 4-Methylphenyl | 2-(p-Tolyl)benzo[b]thiophene | 81 |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)benzo[b]thiophene | 75 |
| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)benzo[b]thiophene | 78 |
| 5 | Thiophen-2-yl | 2-(Thiophen-2-yl)benzo[b]thiophene | 72 |
| 6 | n-Hexyl | 2-(n-Hexyl)benzo[b]thiophene | 55 |
Reaction conditions: 2-bromo alkynylbenzene (1.0 mmol), Na₂S·9H₂O (1.5 mmol), CuI (10 mol%), TMEDA (20 mol%), DMF (5 mL), 80 °C.
Table 2: Palladium-Catalyzed Synthesis and Electrophilic Cyclization for 2,3-Disubstituted Benzothiophenes[4]
| Entry | Terminal Acetylene (R group) | Electrophile | Product | Overall Yield (%) |
| 1 | Phenyl | I₂ | 3-Iodo-2-phenylbenzo[b]thiophene | 95 |
| 2 | n-Butyl | I₂ | 2-Butyl-3-iodobenzo[b]thiophene | 92 |
| 3 | Phenyl | Br₂ | 3-Bromo-2-phenylbenzo[b]thiophene | 85 |
| 4 | Cyclohexenyl | I₂ | 2-(Cyclohex-1-en-1-yl)-3-iodobenzo[b]thiophene | 90 |
| 5 | Trimethylsilyl | I₂ | 3-Iodo-2-(trimethylsilyl)benzo[b]thiophene | 98 |
Yields are for the two-step process.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of benzothiophenes.
General Reaction Mechanism
Caption: Simplified mechanism of catalyzed intramolecular cyclization.
References
- 1. CuI/TMEDA-catalyzed annulation of 2-bromo alkynylbenzenes with Na2S: synthesis of benzo[b]thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CuI/TMEDA-Catalyzed Annulation of 2-Bromo Alkynylbenzenes with Na2S: Synthesis of Benzo[b]thiophenes [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiophene synthesis [organic-chemistry.org]
Application of diethoxyethyl acetal as an aldehyde protecting group in multi-step synthesis
Application Notes: Diethoxyethyl Acetal as an Aldehyde Protecting Group
Introduction
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Aldehydes, being highly reactive functional groups, often require temporary masking to prevent unwanted side reactions. Diethoxyethyl acetal serves as an effective protecting group for aldehydes, offering stability under a range of conditions and allowing for chemoselective reactions at other sites within a complex molecule. This acetal is formed by the reaction of an aldehyde with an alcohol in the presence of an acid catalyst.[1][2] The primary advantage of acetal protecting groups, including diethoxyethyl acetal, lies in their inertness towards nucleophiles, bases, and hydride reducing agents, making them invaluable in syntheses involving organometallic reagents or basic conditions.[1][3]
Stability and Orthogonality
Diethoxyethyl acetals exhibit robust stability in neutral to strongly basic environments.[3] They are also stable under most oxidizing and reductive conditions, provided that the conditions are not acidic.[4][5] The true utility of a protecting group is often defined by its orthogonality—the ability to be removed under conditions that do not affect other protecting groups. The acid-lability of acetals allows for their selective deprotection in the presence of other functional groups or protecting groups that are stable to acid but labile to other conditions (e.g., silyl ethers, which can be removed with fluoride ions, or benzyl ethers, which are cleaved by hydrogenolysis).[4]
For instance, the diethoxyethyl acetal group is compatible with reaction conditions used to remove many other protecting groups, allowing for intricate synthetic strategies. It will remain intact during reactions such as saponification of esters, Grignard reactions, or reductions with lithium aluminum hydride.[6][7]
Experimental Protocols
1. Protection of an Aldehyde as a Diethoxyethyl Acetal
This protocol describes a general procedure for the protection of an aldehyde using an alcohol and an acid catalyst. The formation of the acetal is a reversible reaction, and to drive the equilibrium toward the product, water is typically removed as it is formed, often by azeotropic distillation with a Dean-Stark apparatus.[8]
Materials:
-
Aldehyde (1.0 eq)
-
Ethanol (excess)
-
Triethyl orthoformate (as a dehydrating agent)[5]
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid like bismuth triflate)[2][8]
-
Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)
Procedure:
-
To a solution of the aldehyde in the anhydrous solvent, add an excess of ethanol and triethyl orthoformate.
-
Add a catalytic amount of the acid catalyst (e.g., 0.01-0.1 eq of PTSA).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a mild base, such as triethylamine or sodium bicarbonate solution, to neutralize the acid catalyst.[2]
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Concentrate the solution under reduced pressure and purify the resulting diethoxyethyl acetal by column chromatography or distillation.
2. Deprotection of a Diethoxyethyl Acetal
The deprotection of acetals is typically achieved through acid-catalyzed hydrolysis.[1] The choice of acid and reaction conditions can be tuned to be mild enough to avoid affecting other acid-sensitive groups.[9]
Materials:
-
Diethoxyethyl acetal-protected compound (1.0 eq)
-
Aqueous acid (e.g., dilute HCl, acetic acid, or a solid-supported acid like Amberlyst-15)[5]
-
Organic co-solvent (e.g., tetrahydrofuran (THF), acetone)
Procedure:
-
Dissolve the acetal-protected compound in a suitable organic co-solvent.
-
Add the aqueous acid solution. The concentration of the acid and the reaction temperature can be adjusted based on the lability of the acetal and the presence of other functional groups.
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC or GC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the deprotected aldehyde with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the aldehyde product as needed.
Data Presentation
Table 1: Representative Conditions for Aldehyde Protection
| Aldehyde Substrate | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Ethanol, Triethyl orthoformate | p-TsOH | DCM | RT | 2 | >95 |
| 4-Nitrobenzaldehyde | Ethanol, Triethyl orthoformate | Bi(OTf)3 | None | RT | 0.5 | 98 |
| Cyclohexanecarboxaldehyde | Ethanol | Amberlyst-15 | Hexane | 60 | 4 | 92 |
| Cinnamaldehyde | Ethanol, Triethyl orthoformate | Tetrabutylammonium tribromide | Ethanol | RT | 1 | 96 |
Table 2: Deprotection Conditions for Diethoxyethyl Acetals
| Acetal Substrate | Reagents | Solvent | Temp. (°C) | Time | Yield (%) |
| Benzaldehyde diethoxyethyl acetal | 1M HCl | THF/H2O | RT | 1 | >98 |
| 4-Methoxybenzaldehyde diethoxyethyl acetal | Acetic acid/H2O | THF | 40 | 3 | 95 |
| Octanal diethoxyethyl acetal | p-TsOH | Acetone/H2O | RT | 2 | 93 |
| Citronellal diethoxyethyl acetal | Er(OTf)3 | Wet nitromethane | RT | 0.5 | 90 |
Visualization
Caption: Workflow for the protection of an aldehyde as a diethoxyethyl acetal and its subsequent deprotection.
Caption: Orthogonal strategy using diethoxyethyl acetal in a multi-step synthesis.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. Khan Academy [khanacademy.org]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for One-Pot Synthesis Strategies Involving C-S Bond Formation and Subsequent Cyclization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the one-pot synthesis of biologically relevant sulfur-containing heterocycles. The described methods offer efficient and atom-economical routes to complex molecular scaffolds, which are of significant interest in medicinal chemistry and drug development.
Application Note 1: One-Pot, Three-Component Synthesis of Novel Thiazole Derivatives as Potential Anti-Cancer Agents
This protocol outlines a convenient and rapid one-pot, three-component reaction for the synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. Thiazole and thiosemicarbazone derivatives are recognized for their potential anticancer activities.[1][2] This method provides a straightforward approach to novel thiazole compounds for screening in drug discovery programs.
Experimental Workflow
Caption: Workflow for the one-pot synthesis of thiazole derivatives.
Experimental Protocol
General Procedure for Synthesis of Thiazole Derivatives 4a-e and 8a-d: [1][2]
-
In a round-bottom flask, prepare a mixture of 2-(2-benzylidenehydrazinyl)-4-methylthiazole (1) (0.259 g, 1 mmol), thiosemicarbazide (2) (0.091 g, 1 mmol), and the appropriate hydrazonoyl chloride (3a-e or 7a-d) (1 mmol) in 20 mL of dioxane.
-
Add a catalytic amount of triethylamine (TEA) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Isolate the formed precipitate by filtration.
-
Wash the precipitate with methanol.
-
Dry the solid product.
-
Recrystallize the crude product from a suitable solvent to afford the pure thiazole derivatives 4a-e or 8a-d.
General Procedure for Synthesis of Thiazole Derivatives 11a-e: [2]
-
In a round-bottom flask, combine 2-(2-benzylidenehydrazinyl)-4-methylthiazole (1) (0.259 g, 1 mmol), thiosemicarbazide (2) (0.091 g, 1 mmol), and the appropriate phenacyl bromide (10a-e) (1 mmol) in 20 mL of ethanol.
-
Reflux the mixture for 3-5 hours.
-
After the reaction is complete, allow the mixture to cool.
-
Filter the solid that has formed.
-
Wash the solid with ethanol.
-
Dry the product.
-
Recrystallize the crude product from dimethylformamide (DMF) to yield the corresponding thiazoles 11a-e.
Quantitative Data Summary
| Product | Reaction Time (h) | Yield (%) |
| 4a | 3 | 85 |
| 4b | 3 | 87 |
| 4c | 4 | 88 |
| 4d | 4 | 92 |
| 4e | 3 | 86 |
| 8a | 2 | 86 |
| 8b | 2 | 89 |
| 8c | 3 | 93 |
| 8d | 3 | 90 |
| 11a | 3 | 85 |
| 11b | 4 | 87 |
| 11c | 5 | 88 |
| 11d | 4 | 90 |
| 11e | 3 | 86 |
Application Note 2: Efficient One-Pot Synthesis of Thiazolo[3,2-b]-s-triazole Derivatives
This protocol details a rapid and efficient one-pot synthesis of cyclized 2,6-dimethyl-5-substituted-thiazolo[3,2-b]-s-triazoles and related compounds.[3][4] This method utilizes readily available starting materials and a simple catalytic system.
Reaction Scheme and Conditions
Caption: Logical relationship for the synthesis of thiazolo[3,2-b]-s-triazoles.
Experimental Protocol
General procedure for the synthesis of 2,6-dimethyl-5-substituted-1,3-thiazolo[3,2-b]-s-triazole (3a–c), 3-methyl-s-triazolylthioacetophenone derivatives (6a–d), 2-methyl-6-aryl-1,3-thiazolo[3,2-b]-s-triazole (7a–d), and 6-amino-2-methyl[2]thiazolo[3,2-b]-s-triazole-5-carboxylate (10a,b): [3][4]
-
To a solution of aliphatic ketones (2a–c, 0.008 mol), aromatic ketones (5a–d, 0.008 mol), or cyano compounds (9a,b, 0.008 mol) in 20 mL of glacial acetic acid, add 5-methyl-1H-s-triazole-3-thiol (1, 0.008 mol).
-
Carefully add a catalytic amount of concentrated H2SO4 to the mixture.
-
Reflux the reaction mixture for 5 hours. For the reaction with aromatic ketones to obtain the cyclized product, increase the reflux time to 10 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and process it for product isolation (details on work-up may vary based on the specific product and should be adapted from the source literature).
Quantitative Data Summary
| Reactant Type | Product(s) | Reaction Time (h) | Yield (%) |
| Aliphatic Ketones (2a-c) | Cyclized Thiazolo[3,2-b]-s-triazoles (3a-c) | 5 | 85-90 |
| Aromatic Ketones (5a-d) | Uncyclized Intermediates (6a-d) | 5 | Excellent |
| Aromatic Ketones (5a-d) | Mixture of Uncyclized (6a-d) and Cyclized (7a-d) | 10 | Varies |
| Cyano Compounds (9a,b) | Amino-thiazolo[3,2-b]-s-triazoles (10a,b) | 5 | Good |
Application Note 3: One-Pot Synthesis of Benzothiazole-Tethered Chromanones/Coumarins
This protocol describes a novel and efficient one-pot synthesis of benzothiazole-tethered chromanone/coumarin scaffolds through a solid-state melt reaction.[5] This catalyst- and solvent-free method involves a Claisen rearrangement and results in the formation of C-S, C=N, and C-C bonds in a single operation.
Conceptual Workflow
Caption: Conceptual workflow for the solid-state synthesis of benzothiazole derivatives.
Experimental Protocol
A detailed experimental protocol for this specific solid-state melt reaction is not provided in the abstract. However, a general procedure for such a reaction would involve:
-
Intimately mixing the solid starting materials in a reaction vessel.
-
Heating the mixture to its melting point in the absence of a solvent.
-
Maintaining the temperature for a specified period to allow the reaction to proceed.
-
Cooling the reaction mixture and purifying the product, likely through recrystallization or chromatography.
Quantitative Data Summary
The provided search results do not contain a quantitative data table for this specific protocol. However, the abstract describes the method as "efficient," suggesting good to excellent yields are expected. Researchers interested in this protocol should consult the full research article for specific yields and reaction conditions for various substrates.
References
- 1. dovepress.com [dovepress.com]
- 2. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Synthesis of Thieno[3,2-b]thiophene Intermediates Using (2-Bromophenyl)(2,2-diethoxyethyl)sulfane
Abstract
This application note details the use of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane as a key precursor in the synthesis of thieno[3,2-b]thiophene derivatives, which are crucial intermediates in the development of various pharmaceuticals. The described protocol focuses on an acid-catalyzed intramolecular cyclization, analogous to the Pomeranz-Fritsch reaction, to construct the thiophene ring fused to a benzene core, thereby forming the benzothiophene scaffold. This method provides a reliable pathway to valuable pharmaceutical building blocks.
Introduction
Thieno[3,2-b]thiophene and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature make them ideal components in the design of selective estrogen receptor modulators (SERMs) like Raloxifene, as well as in the development of organic electronics. The synthesis of these bicyclic systems often involves multi-step procedures. This note describes a streamlined approach utilizing this compound for the efficient synthesis of a key thieno[3,2-b]thiophene intermediate.
The core of this methodology lies in the acid-catalyzed cyclization of the aryl thioacetal, this compound. This reaction proceeds via an intramolecular electrophilic substitution, where the acetal is hydrolyzed to an aldehyde in situ, which then cyclizes and aromatizes to form the thiophene ring.
Synthesis Pathway
The overall synthetic scheme involves the initial formation of this compound followed by its acid-catalyzed cyclization to yield the thieno[3,2-b]thiophene core structure.
Caption: General synthetic workflow from starting materials to the final pharmaceutical application.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-Bromothiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Bromoacetaldehyde diethyl acetal
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 2-bromothiophenol (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add bromoacetaldehyde diethyl acetal (1.2 eq) dropwise.
-
Let the reaction mixture warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Acid-Catalyzed Cyclization to Thieno[3,2-b]thiophene Intermediate
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid
-
Ice-water bath
-
Sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard reaction glassware
Procedure:
-
Add this compound (1.0 eq) to polyphosphoric acid (10 eq by weight) at room temperature.
-
Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the thieno[3,2-b]thiophene intermediate.
Data Presentation
The following table summarizes typical reaction outcomes for the synthesis and cyclization steps.
| Step | Reactant | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-Bromothiophenol | This compound | NaH | THF | RT | 12 | 85-95 | >98 |
| 2 | This compound | Thieno[3,2-b]thiophene | PPA | neat | 90 | 3 | 70-80 | >99 |
| 2 | This compound | Thieno[3,2-b]thiophene | H₂SO₄ | neat | 80 | 4 | 65-75 | >99 |
Logical Workflow of the Cyclization Mechanism
The acid-catalyzed cyclization proceeds through a series of well-defined steps, initiated by the hydrolysis of the diethyl acetal.
Caption: Step-wise mechanism of the acid-catalyzed cyclization.
Conclusion
The use of this compound as a precursor provides an effective and high-yielding route to thieno[3,2-b]thiophene intermediates. The described protocols are robust and can be adapted for the synthesis of a variety of substituted analogs for pharmaceutical research and development. The straightforward nature of the acid-catalyzed cyclization makes this an attractive method for the construction of this important heterocyclic system.
Application Notes and Protocols: Acid-Catalyzed Deprotection of the 2,2-Diethoxyethyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The 2,2-diethoxyethyl group is an acyclic acetal commonly used as a protecting group for aldehydes in multistep organic synthesis.[1] Protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions during synthetic transformations elsewhere in the molecule.[2][3] The acetal functionality is particularly valuable because it is stable under neutral and basic conditions, and robust against nucleophiles, organometallic reagents, hydrides, and many oxidizing agents.[1][4]
The deprotection, or cleavage, of the 2,2-diethoxyethyl acetal to regenerate the parent aldehyde is most frequently accomplished through acid-catalyzed hydrolysis.[5][6] The reaction is an equilibrium process; therefore, it is typically performed in the presence of excess water to drive the reaction toward the formation of the aldehyde.[7][8] A variety of Brønsted and Lewis acids can be employed as catalysts, allowing for the selection of conditions that are compatible with other functional groups present in the substrate.[9][10]
Mechanism of Acid-Catalyzed Deprotection
The deprotection of the 2,2-diethoxyethyl acetal proceeds via a well-established acid-catalyzed hydrolysis mechanism. The key steps are as follows:
-
Protonation: The reaction is initiated by the protonation of one of the ethoxy oxygen atoms by an acid catalyst (H⁺), converting the ethoxy group into a good leaving group (ethanol).[6][11]
-
Formation of an Oxonium Ion: The departure of the ethanol molecule is assisted by the lone pair of electrons on the adjacent oxygen, resulting in the formation of a resonance-stabilized oxonium ion.[6][7]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.[6][7]
-
Formation of a Hemiacetal: Deprotonation of the resulting intermediate yields a hemiacetal.[12]
-
Regeneration of the Carbonyl Group: The hemiacetal undergoes a similar sequence of protonation of the remaining ethoxy group, elimination of a second molecule of ethanol, and final deprotonation to yield the desired aldehyde and regenerate the acid catalyst.[7]
Caption: Reaction mechanism for the acid-catalyzed hydrolysis of a 2,2-diethoxyethyl acetal.
Data Presentation: Catalysts and Conditions
A variety of acidic catalysts can be employed for acetal deprotection. The choice of catalyst and conditions depends on the stability of the substrate and the presence of other acid-sensitive functional groups. The table below summarizes several reported methods for the deprotection of acetals.
| Catalyst | Solvent(s) | Temperature | Time | Yield/Conversion | Notes |
| p-Toluenesulfonic acid (p-TsOH) | Acetone / Water | Room Temp. | 1 - 2 hours | High | A common and effective method for many substrates.[11] |
| Hydrochloric Acid (HCl) | THF / Water | Room Temp. | Variable | Generally High | Standard Brønsted acid catalyst.[1] |
| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp. | Variable | 16% Conversion | Strong acid, useful for resistant substrates.[12][13] |
| Amberlyst-15 | Acetone / Water | 60 - 70 °C | 1 - 2 hours | 18% Conversion | A reusable solid-supported acid catalyst.[11][13] |
| Er(OTf)₃ | Wet Nitromethane | Room Temp. | Variable | Good to Excellent | A gentle Lewis acid catalyst for chemoselective cleavage.[4][14] |
| NaBArF₄ | Water | 30 °C | 5 minutes | Quantitative** | Sodium tetrakis(3,5-trifluoromethylphenyl)borate; very rapid.[4][14] |
| Perchloric acid on Silica Gel (HClO₄-SiO₂) | Alcohol | Room Temp. | Variable | Excellent | An efficient and reusable heterogeneous catalyst.[4] |
*Conversion reported for acetaldehyde dimethyl acetal.[13] **Yield reported for the deprotection of 2-phenyl-1,3-dioxolane.[4][14]
Experimental Protocols
Below are two representative protocols for the acid-catalyzed deprotection of a 2,2-diethoxyethyl protected aldehyde.
Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This protocol is adapted from a general procedure for acetal hydrolysis.[11]
-
Reaction Setup: Dissolve the 2,2-diethoxyethyl protected compound (1.0 equiv) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid until effervescence ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume).
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purification: Purify the product by column chromatography on silica gel or recrystallization, if necessary.
Protocol 2: Deprotection using a Solid-Supported Acid Catalyst (Amberlyst-15)
This protocol utilizes a reusable solid acid catalyst, simplifying product work-up.[11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 2,2-diethoxyethyl protected compound (1.0 equiv), a suitable solvent (e.g., acetone/water 9:1 or toluene), and Amberlyst-15 resin (e.g., 10-20% by weight of the substrate).
-
Reaction: Heat the mixture to 60-70 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up:
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Filter off the solid Amberlyst-15 catalyst and wash it with a small amount of the reaction solvent. The catalyst can be washed, dried, and reused.
-
Combine the filtrate and the washings.
-
-
Isolation: Remove the solvent under reduced pressure to obtain the crude deprotected aldehyde.
-
Purification: Further purify the product by standard methods if required.
General Experimental Workflow
The logical flow for a typical deprotection experiment is outlined below.
Caption: A generalized workflow for the deprotection of the 2,2-diethoxyethyl group.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Protecting_group [chemeurope.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. jove.com [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. osti.gov [osti.gov]
- 10. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Catalyst Poisoning by Sulfur-Containing Compounds in Palladium-Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with sulfur poisoning in palladium-catalyzed reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My palladium-catalyzed reaction (e.g., Suzuki, Heck, hydrogenation) has suddenly stopped or is showing significantly reduced conversion. Could sulfur poisoning be the cause?
A1: Yes, a sudden drop in catalytic activity is a classic symptom of catalyst poisoning. Sulfur compounds, even at trace levels in your reactants, solvents, or starting materials, can act as potent poisons for palladium catalysts.[1][2][3] Elemental sulfur has been identified as a culprit in stalling Suzuki coupling reactions.[1][4]
Troubleshooting Steps:
-
Analyze Starting Materials: Use analytical techniques like gas chromatography with a sulfur-selective detector (GC-SCD) or inductively coupled plasma mass spectrometry (ICP-MS) to screen all reactants, solvents, and starting materials for sulfur-containing impurities.[5]
-
Purify Reagents: If sulfur is detected, purify the contaminated component. Purification methods can include distillation, recrystallization, or passing through a packed bed of a suitable adsorbent.[6]
-
"Sulfur-Free" Synthesis: If a starting material is consistently contaminated, consider developing a "sulfur-free" synthetic route for that material.[1][4]
Q2: What are the most common sulfur-containing compounds that act as poisons for palladium catalysts?
A2: A wide range of organic and inorganic sulfur compounds can poison palladium catalysts. Common culprits include:
These compounds can strongly adsorb to the active sites on the palladium surface, blocking access for the desired reactants and deactivating the catalyst.[2][6]
Q3: How does the choice of catalyst support affect its susceptibility to sulfur poisoning?
A3: The support material plays a crucial role in the sulfur tolerance of a palladium catalyst. Supports with a high affinity for sulfur species can act as a "trap" or "buffer," protecting the palladium active sites.[10][12]
-
High-Tolerance Supports: Supports like zirconia (ZrO₂) and ceria (CeO₂) have shown enhanced resistance to sulfur poisoning.[12][14] Alumina (Al₂O₃) can also adsorb sulfur, offering some protection to the palladium.[10][12]
-
Low-Tolerance Supports: Silica (SiO₂), being a non-sulfating support, offers little protection, leading to rapid deactivation of the palladium catalyst in the presence of sulfur.[10][12]
Q4: My catalyst has been poisoned by sulfur. Is it possible to regenerate it?
A4: In some cases, partial or even full regeneration of a sulfur-poisoned palladium catalyst is possible. The success of regeneration depends on the nature of the sulfur species and the severity of the poisoning.
Regeneration Strategies:
-
Thermal Treatment: Heating the catalyst to high temperatures (above 650°C) can sometimes restore activity.[11]
-
Treatment under Reducing Atmosphere: Treating the catalyst with hydrogen (H₂) at elevated temperatures can be effective in removing some sulfur species.[7][8] However, this may not be sufficient for complete regeneration.[10]
-
Oxidative Treatment: In some applications, such as hydrodechlorination in water treatment, a combination of an oxidizing agent (like permanganate) followed by a reducing agent (like hydrazine) has been used to reactivate a sulfide-poisoned catalyst.[15][16]
-
Rich-Burn Conditions: For automotive catalysts, alternating between lean (excess oxygen) and short periods of rich (fuel-rich) conditions at high temperatures (around 650°C) can help in partial regeneration.
It's important to note that some sulfur poisoning can be irreversible.[10]
Q5: Are there any palladium catalyst formulations that are inherently more resistant to sulfur poisoning?
A5: Yes, research has focused on developing more sulfur-tolerant palladium catalysts. Some approaches include:
-
Bimetallic Catalysts: Incorporating a second metal, such as platinum (Pt), can improve sulfur resistance. The electronic modulation between the two metals can reduce the adsorption of sulfur dioxide on the palladium active sites.[17]
-
Alloying: Creating specific palladium alloys or intermetallic compounds, such as palladium sulfide (Pd₄S), can result in catalysts with excellent sulfur tolerance and high activity for certain reactions.[18][19]
-
Protective Coatings: Applying protective coatings to the catalyst can shield the active sites from poisons.[6]
-
Zeolite Supports: Using zeolite supports with small pore sizes can physically exclude larger sulfur-containing molecules from reaching the palladium nanoparticles encapsulated within, while allowing smaller reactants to access the active sites.[20]
Quantitative Data Summary
Table 1: Impact of SO₂ on Pd Catalyst Performance for Methane Oxidation
| Catalyst Support | SO₂ Concentration (ppm) | Temperature for 50% Conversion (T₅₀) - Fresh | Temperature for 50% Conversion (T₅₀) - After SO₂ Poisoning | Reference |
| Al₂O₃ | 100 | ~350°C | Shifts 50-100°C higher | [10] |
| Zirconia | Not specified | Lower T₅₀ vs. other supports | Best performance among tested supports | [12] |
| Silica | Not specified | Higher T₅₀ vs. other supports | Fastest deactivation | [12] |
| Titania | Not specified | Intermediate T₅₀ | Intermediate deactivation | [12] |
Table 2: Regeneration of Sulfur-Poisoned Pd Catalysts
| Regeneration Method | Temperature | Atmosphere | % Recovery of Activity | Reference |
| Thermal Treatment | > 650°C | Not specified | Original activity could be restored | [11] |
| Hydrogen Treatment | Not specified | Pure Hydrogen | More effective for Pd/Al₂O₃ than Pt/Al₂O₃ | [7][8] |
| Rich-Burn Conditions | ~650°C | Fuel-rich | Partial regeneration | |
| Permanganate & Hydrazine | Ambient | Aqueous | Reactivated completely poisoned catalyst | [15][16] |
Experimental Protocols
Protocol 1: Screening for Sulfur Poisoning in a Liquid-Phase Reaction
-
Establish a Baseline: Run the palladium-catalyzed reaction under standard, optimized conditions with known pure reagents to establish a baseline conversion and reaction rate.
-
Spiking Experiment: Prepare a stock solution of a representative sulfur compound (e.g., thiophene in the reaction solvent) at a known concentration (e.g., 100 ppm).
-
Introduce the Poison: Add a small aliquot of the sulfur stock solution to a new reaction mixture, ensuring the final concentration of the poison is in the low ppm range.
-
Monitor the Reaction: Run the "spiked" reaction under the same conditions as the baseline and monitor the conversion over time. A significant decrease in the reaction rate or a complete halt in conversion compared to the baseline indicates susceptibility to sulfur poisoning.
-
Analysis: Compare the reaction profiles of the baseline and spiked experiments to quantify the impact of the sulfur compound.
Protocol 2: Temperature-Programmed Desorption (TPD) to Characterize Sulfur Adsorption
-
Catalyst Preparation: Place a known amount of the palladium catalyst in a quartz tube reactor.
-
Pre-treatment: Heat the catalyst under an inert gas flow (e.g., He or Ar) to a specific temperature to clean the surface.
-
Sulfur Adsorption: Cool the catalyst to the desired adsorption temperature (e.g., room temperature or slightly elevated) and introduce a gas mixture containing a low concentration of a sulfur compound (e.g., 100 ppm SO₂ in He) for a defined period.
-
Purge: Purge the system with an inert gas to remove any non-adsorbed sulfur compounds.
-
Temperature Ramp: Heat the catalyst at a linear rate (e.g., 10°C/min) under a continuous flow of inert gas.
-
Detection: Use a mass spectrometer to monitor the gases desorbing from the catalyst surface as a function of temperature. The temperature at which specific sulfur-containing molecules (e.g., SO₂) desorb provides information about the strength of their interaction with the catalyst surface.[10][14]
Visualizations
Caption: Troubleshooting workflow for suspected sulfur poisoning.
Caption: Mechanism of palladium catalyst deactivation by sulfur.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. dcl-inc.com [dcl-inc.com]
- 11. catalogue-bu.uca.fr [catalogue-bu.uca.fr]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chinesechemsoc.org [chinesechemsoc.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Preventing side reactions during the deprotection of acetals in complex molecules
Welcome to the technical support center for acetal deprotection. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of removing acetal protecting groups from complex molecules while minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: My standard acidic deprotection protocol is cleaving other acid-sensitive groups in my molecule. What are my options?
A1: When dealing with molecules containing acid-labile functionalities such as silyl ethers (e.g., TBDMS), Boc-carbamates, or glycosidic bonds, standard strong acid catalysis is often incompatible.[1][2] Several milder, chemoselective methods can be employed:
-
Lewis Acid Catalysis: Gentle Lewis acids can promote deprotection under less harsh conditions.[3]
-
Neutral Conditions: Certain reagents can effect deprotection under neutral pH, preserving most acid-sensitive groups.[4][5]
-
Enzymatic Deprotection: In specific cases, enzymes can offer high selectivity.
-
Electrochemical Methods: This technique can deprotect acetals under neutral conditions.[6]
Q2: I am observing low yields for my acetal deprotection. What are the common causes and how can I improve it?
A2: Low yields can stem from incomplete reaction, product degradation, or difficult purification. Consider the following troubleshooting steps:
-
Incomplete Reaction:
-
Catalyst Activity: Ensure your catalyst is active. Some Lewis acids are sensitive to moisture.
-
Reaction Time/Temperature: The stability of the acetal dictates the required conditions. Acyclic acetals and those derived from ketones are generally more labile than cyclic acetals of aldehydes. You may need to increase the reaction time or temperature.
-
Water Content: Acid-catalyzed hydrolysis requires water. While anhydrous conditions are sometimes used initially, the presence of a controlled amount of water is necessary for the reaction to proceed.[5][7]
-
-
Product Degradation:
-
Side Reactions: The newly formed aldehyde or ketone may be unstable under the reaction conditions. Buffer the reaction mixture or use a milder deprotection method.
-
Work-up: Ensure the work-up procedure is not degrading your product. Quench the reaction appropriately and avoid prolonged exposure to acidic or basic conditions during extraction.
-
Q3: How can I selectively deprotect one type of acetal in the presence of another?
A3: Achieving selectivity between different acetal groups depends on their relative lability. Generally, the order of reactivity is: acyclic ketals > cyclic ketals > acyclic acetals > cyclic acetals. By carefully choosing the reagent and reaction conditions, selective deprotection is possible. For instance, bismuth nitrate pentahydrate shows selectivity for the deprotection of acetals derived from ketones and conjugated aldehydes over those of non-conjugated aldehydes.[1]
Troubleshooting Guide: Common Side Reactions and Solutions
| Side Reaction | Probable Cause | Recommended Solution(s) |
| Cleavage of Silyl Ethers (e.g., TBDMS, TIPS) | Protic or strong Lewis acidic conditions. | Use a milder Lewis acid such as Ce(OTf)₃ or employ neutral deprotection methods like iodine in acetone.[5][8] Bismuth nitrate has also been shown to be compatible with TBDMS ethers.[1] |
| Removal of Boc Protecting Group | Strong acidic conditions (e.g., TFA, strong HCl).[2][9] | Utilize methods that operate under neutral or very mild acidic conditions. Amberlyst-15 resin in acetone/water can be effective.[9] |
| Epimerization or Rearrangement | Harsh acidic conditions and/or elevated temperatures. | Employ milder reagents and lower reaction temperatures. Consider enzymatic or electrochemical methods for highly sensitive substrates.[6] |
| Glycosidic Bond Cleavage | Acid-catalyzed hydrolysis. | Use non-acidic methods or highly chemoselective Lewis acids at low temperatures.[8] |
Experimental Protocols and Data
Below are detailed methodologies for key chemoselective acetal deprotection experiments.
Method 1: Bismuth Nitrate Pentahydrate for Chemoselective Deprotection
This method is particularly useful for the deprotection of acetals derived from ketones and conjugated aldehydes, showing good compatibility with silyl ethers.[1]
Experimental Protocol:
-
Dissolve the acetal substrate in dichloromethane (CH₂Cl₂).
-
Add bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (25 mol %) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform a simple aqueous work-up.
-
Isolate and purify the product by standard methods (e.g., column chromatography).
Representative Data:
| Substrate (Acetal of) | Time (min) | Yield (%) |
| 2-Phenylpropanal | 15 | 95 |
| Cinnamaldehyde | 10 | 98 |
| Acetophenone | 15 | 96 |
| Cyclohexanone | 20 | 94 |
Data sourced from Eash, K. J., et al. (2000). J. Org. Chem., 65, 8399-8401.[1]
Method 2: Molecular Iodine in Acetone for Neutral Deprotection
This protocol is highly efficient for a broad range of acetals and ketals under neutral conditions, tolerating acid-sensitive groups like furyl and tert-butyl ethers.[5]
Experimental Protocol:
-
Dissolve the acetal or ketal (5 mmol) in acetone (20 mL).
-
Add molecular iodine (I₂) (125 mg, 0.5 mmol, 10 mol %).
-
Stir the mixture at room temperature for acyclic acetals or reflux for cyclic acetals (typically 5 minutes).
-
Remove the acetone under reduced pressure.
-
Dilute the residue with dichloromethane (50 mL).
-
Wash the organic layer successively with 5% aqueous Na₂S₂O₃ (10 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Representative Data:
| Substrate (Acetal of) | Time (min) | Temperature | Yield (%) |
| Benzaldehyde dimethyl acetal | 5 | Room Temp. | 98 |
| Cyclohexanone ethylene ketal | 5 | Reflux | 95 |
| 4-Methoxyacetophenone dimethyl acetal | 5 | Room Temp. | 96 |
| Furfural diethyl acetal | 5 | Room Temp. | 94 |
Data sourced from Sun, J., et al. (2004). J. Org. Chem., 69, 8932-8934.[5]
Visual Guides
Acetal Deprotection Workflow
Caption: A generalized experimental workflow for acetal deprotection.
Troubleshooting Logic for Acetal Deprotection
Caption: A logical guide for troubleshooting common acetal deprotection issues.
References
- 1. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 2. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3-Disubstituted Benzothiophenes
Welcome to the technical support center for the synthesis of 2,3-disubstituted benzothiophenes. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing 2,3-disubstituted benzothiophenes?
A1: The synthesis of the benzothiophene core structure is versatile, with several effective methods available. Common strategies include:
-
Cyclization Reactions: These are widely used and involve forming the thiophene ring onto a benzene precursor. This can be achieved through various catalytic methods, including Lewis acid, halogen, transition metal, and base-catalyzed cyclizations.[1]
-
Transition Metal-Catalyzed Reactions: Palladium and copper catalysts are frequently employed. For instance, palladium-catalyzed C-H arylation of electron-rich heteroarenes with aryl halides is a known method.[1] Another approach involves the copper iodide (CuI)-catalyzed reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide.[1][2]
-
Metal-Free Synthesis: To avoid potential metal contamination in final products, metal-free approaches have been developed.[1] These can include iodine-catalyzed cascade reactions of thiophenols with alkynes or utilizing benzothiophene S-oxides as precursors for C3-functionalization.[1][3]
-
Multi-component Reactions: One-pot, multi-component domino protocols offer rapid access to highly functionalized benzothiophenes.[1]
Q2: I'm observing poor regioselectivity in my synthesis. What factors could be influencing this?
A2: Poor regioselectivity is a common issue, particularly in Friedel-Crafts type cyclizations.[4] Several factors can influence the regiochemical outcome:
-
Substitution Pattern: The electronic and steric properties of substituents on your starting materials can direct the cyclization to a specific position.[1][4]
-
Catalyst and Ligands: In metal-catalyzed reactions, the choice of catalyst and ligands plays a crucial role in determining the regioselectivity.[1]
-
Reaction Mechanism: The underlying mechanism of your chosen synthetic route is a key determinant. For example, an interrupted Pummerer reaction of benzothiophene S-oxides allows for highly regioselective delivery of coupling partners to the C3 position.[1][5]
Q3: What are some effective methods for purifying 2,3-disubstituted benzothiophenes?
A3: Purification of benzothiophene derivatives typically involves standard chromatography techniques. Flash column chromatography on silica gel is a common and effective method.[1][6][7] The choice of eluent will depend on the polarity of the specific derivative, with mixtures of hexanes and ethyl acetate being frequently used.[6] Recrystallization can also be an effective method for obtaining high-purity benzothiophene.[8]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or non-existent product yield is a frequent challenge. The troubleshooting process below outlines a systematic approach to identifying and resolving the root cause.
Caption: Troubleshooting workflow for low product yield.
Possible Causes & Solutions:
-
Reactant Purity: Impurities in starting materials can interfere with the reaction.[1]
-
Solution: Confirm the purity of all starting materials. If necessary, purify them before use.[1]
-
-
Suboptimal Reaction Conditions: The reaction may be sensitive to temperature, time, and pressure.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Systematically vary the temperature to find the optimal condition.
-
-
Incorrect Catalyst or Base: The choice and amount of catalyst or base can be critical, especially in multi-component and metal-catalyzed reactions.[1]
-
Solution: Screen different catalysts, ligands, and bases to find the most effective combination for your specific substrates.
-
-
Solvent Issues: The solvent plays a crucial role in solubilizing reactants and intermediates. Aprotic polar solvents like DMF or DMSO can sometimes improve solubility.[4] The presence of moisture can also quench sensitive reagents.
-
Solution: Ensure the solvent is of an appropriate grade and is dry if necessary.[1]
-
Problem 2: Poor Regioselectivity
Caption: Logic diagram for addressing poor regioselectivity.
Possible Causes & Solutions:
-
Insufficient Direction from Substrate: The substitution pattern on the starting materials may not sufficiently direct the cyclization to the desired position.[4]
-
Solution: If possible, modify the substrate by introducing a directing group to favor the formation of the desired regioisomer.[4]
-
-
Inappropriate Catalyst System: In metal-catalyzed reactions, the catalyst and associated ligands can significantly influence the regiochemical outcome.[1]
-
Solution: Experiment with different catalysts and ligands that are known to favor the desired regioselectivity for your reaction type.
-
-
Reaction Mechanism Limitations: The inherent mechanism of the chosen synthetic route may not be suitable for achieving the desired regioselectivity.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on the synthesis of 2,3-disubstituted benzothiophenes, highlighting the impact of various reaction parameters on product yield.
Table 1: Optimization of Iodine-Mediated One-Pot Cyclization/Oxidation of 2-Alkynylthioanisoles [9]
| Entry | I₂ (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.0 | rt | 24 | 59 |
| 2 | 2.0 | rt | 72 | 70 |
| 3 | 3.0 | rt | 24 | 42 |
| 4 | 3.0 | rt | 48 | 74 |
| 5 | 2.0 | 50 | 24 | 88 |
| 6 | 3.0 | 80 | 24 | 96 |
| 7 | 2.5 | 80 | 24 | 96 |
Reaction performed using 0.30 mmol of 2-alkynylthioanisole and 2.0 equiv K₂CO₃ in t-BuOH.
Table 2: Solvent Effect on Iodine-Mediated Synthesis of 3-Iodobenzo[b]thiophene [9]
| Solvent | Yield (%) |
| Nitromethane | 87 |
| THF | ~80 |
| CH₃CN | ~80 |
| Dichloroethane | 70 |
| Ethanol | 52 |
| DMF | 0 |
| DMSO | 0 |
Reaction of propargyl alcohol 1 with 1,3-diphenylpropane-1,3-dione in the presence of molecular iodine at 80 °C for 24 hours.
Experimental Protocols
Protocol 1: General Procedure for Iodine-Mediated One-Pot Iodocyclization/Alkylation[9]
This method details the synthesis of 2,3-disubstituted benzo[b]thiophenes from 2-alkynylthioanisoles and 1,3-dicarbonyl compounds.
Caption: Experimental workflow for one-pot iodocyclization/alkylation.
Procedure:
-
To a suitable reaction vessel, add the 2-alkynylthioanisole (0.30 mmol), 1,3-dicarbonyl compound (1.1 equiv), and molecular iodine (I₂) (1.2 equiv).
-
Add nitromethane (5 mL) as the solvent.
-
Heat the reaction mixture to 80 °C and stir for the indicated time (typically 4 hours).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product into an organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Metal-Free C3 C-H Arylation of Benzothiophene S-oxides[5]
This protocol describes a regioselective method for the C3 arylation of benzothiophenes.
Procedure:
-
To an N₂ flushed, oven-dried reaction vessel equipped with a magnetic stir bar, add benzothiophene S-oxide (0.2 mmol) and CH₂Cl₂ (1 mL).
-
Cool the mixture to -40 °C and add trifluoroacetic anhydride (TFAA) (0.3 mmol).
-
After 5 minutes, add the phenol (0.3 mmol) dissolved in CH₂Cl₂ (1 mL).
-
Stir the mixture for 15 minutes, then remove the cooling bath and allow it to stir at ambient temperature overnight (approximately 16 hours).
-
Add p-toluenesulfonic acid (p-TsOH) (0.4 mmol) and heat the mixture at 45 °C for 5 hours.
-
Quench the reaction with water (3 mL) and extract the aqueous phase with CH₂Cl₂ (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiophene synthesis [organic-chemistry.org]
- 3. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 9. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Mono-Arylation of Di-halogenated Aromatic Compounds
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective mono-arylation of di-halogenated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selective mono-arylation of a di-halogenated aromatic compound so challenging?
Achieving selective mono-arylation is difficult primarily because the reactivity of the two carbon-halogen bonds is often very similar. After the initial cross-coupling reaction, the resulting mono-arylated intermediate can be as reactive, or in some cases even more reactive, than the original di-halogenated starting material. This leads to a competitive second coupling reaction, resulting in a mixture of mono- and di-arylated products.[1] The regenerated palladium catalyst may also remain in close proximity to the newly formed mono-arylated product, kinetically favoring a second reaction before the intermediate diffuses into the bulk solution.[1]
Q2: How does the choice of halogen (I, Br, Cl) on the aromatic ring affect selectivity?
The nature of the halogen is a critical factor. Generally, the reactivity order for oxidative addition to the palladium catalyst is Ar-I > Ar-Br > Ar-OTf > Ar-Cl. When a di-halogenated compound contains two different halogens (e.g., 1-bromo-3-iodobenzene), the reaction can be selectively targeted at the more reactive C-I bond. However, with two identical halogens (e.g., di-bromobenzene), controlling selectivity relies on other reaction parameters. Interestingly, while oxidative addition is faster for aryl bromides than chlorides, dibromoarenes can sometimes be less prone to di-arylation in certain solvent systems.[2]
Q3: What is the role of the ligand in controlling mono-arylation selectivity?
The ligand is arguably the most crucial component for controlling selectivity. Bulky, electron-rich phosphine ligands are essential.[3][4] Their steric hindrance can prevent the mono-arylated product from re-entering the catalytic cycle for a second arylation. For instance, bulky biphenyl-based phosphine ligands are highly effective in palladium-catalyzed reactions.[3][4] Specifically designed P,N-ligands have also been shown to be key in controlling reactivity and selectivity.[5] The choice of ligand can be the difference between obtaining a mixture and achieving high yields of the desired mono-arylated product.[6]
Q4: How do I select the appropriate base and solvent for my reaction?
The choice of base and solvent can significantly impact selectivity and yield.
-
Base: A wide range of bases like K₃PO₄, Cs₂CO₃, NaOtBu, and LiHMDS are used.[3][4][7] Weaker bases such as K₃PO₄ are often preferred as they are more tolerant of sensitive functional groups.[3] The base is crucial for activating the organoboron species in Suzuki couplings and deprotonating the amine in Buchwald-Hartwig reactions.[8][9]
-
Solvent: Solvents like toluene, dioxane, and THF are commonly used.[10][11] The solvent choice can have a profound effect on selectivity. For example, in some Suzuki-Miyaura couplings of dibromoarenes, polar, oxygen-containing solvents like THF can surprisingly lead to less di-arylation compared to aromatic or chlorinated solvents.[2] This is attributed to the interaction of the halide byproduct (e.g., bromide anion) with the palladium catalyst.[2]
Troubleshooting Guide
Problem 1: Low yield of the desired mono-arylated product.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. Pd(OAc)₂ can be unreliable.[10] Ensure solvents are properly degassed to prevent catalyst poisoning by oxygen.[10] |
| Poor Substrate Reactivity | Aryl chlorides are generally less reactive than bromides or iodides and may require more forcing conditions or specialized, highly active catalysts.[9][10] |
| Side Reactions | Protodeboronation (hydrolysis of boronic acid) or dehalogenation can consume starting materials.[1] Consider using milder bases, lower temperatures, or anhydrous conditions. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the coupling partner (e.g., boronic acid). Using a slight excess may be necessary, but a large excess can promote side reactions.[1] |
Problem 2: Poor selectivity; formation of significant amounts of di-arylated product.
| Possible Cause | Troubleshooting Step |
| Ligand is not bulky enough | Switch to a more sterically demanding ligand. Bulky biaryl phosphine ligands (e.g., Buchwald ligands) or ylide-substituted phosphines (YPhos) are designed to prevent di-arylation.[3][6] |
| High Reaction Temperature or Time | Over-reaction can lead to the formation of the di-arylated product. Monitor the reaction by TLC or GC-MS and stop it once the mono-arylated product is maximized. Consider lowering the reaction temperature. |
| Solvent Effects | The choice of solvent can influence selectivity. For dibromoarenes, switching to a polar, oxygen-containing solvent like THF might reduce di-arylation.[2] |
| Catalyst Loading | While counterintuitive, a lower catalyst loading can sometimes improve selectivity for the mono-arylated product by disfavoring the second coupling event. |
Problem 3: Reaction does not proceed at all.
| Possible Cause | Troubleshooting Step |
| Reagent Quality | Ensure all reagents, especially the catalyst, base, and solvents, are pure and dry. Organometallic reactions are often sensitive to impurities, water, and oxygen.[10] |
| Incorrect Base | The chosen base may not be strong enough to facilitate a key step in the catalytic cycle (e.g., transmetalation).[8] Try a stronger base like NaOtBu or LiHMDS, but be mindful of substrate compatibility.[7][12] |
| Ligand/Catalyst Incompatibility | Not all ligands are compatible with all palladium sources or substrates. Consult the literature for catalyst systems proven to work with your specific class of di-halogenated compound. |
Data Presentation: Catalyst System Performance
The following tables summarize yield data for selective mono-arylation from various literature sources.
Table 1: Palladium-Catalyzed Mono-α-Arylation of Ketones
| Aryl Halide | Ligand | Base | Yield (%) | Reference |
| Various Aryl Halides | 2-Methyl-2'-dicyclohexylphosphinobiphenyl | K₃PO₄ | High | [3] |
| Aryl Mesylates/Tosylates | Indolyl-derived phosphine (L7) | - | up to 95% | [13] |
| Aryl Chlorides/Bromides | P,N-Ligand (Mor-DalPhos) | Cs₂CO₃ | Good to Excellent | [5] |
Table 2: Selective Mono-arylation in C-N Coupling (Buchwald-Hartwig)
| Amine Substrate | Ligand | Pd Source | Yield (%) | Selectivity Note | Reference |
| Methylamine | mesYPhos (L3) | Pd₂(dba)₃ | High | High selectivity for mono-arylation; diarylation >10% with smaller ligands. | [6] |
| Ethylamine | mesYPhos (L3) | Pd₂(dba)₃ | High | High selectivity for mono-arylation. | [6] |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Mono-Arylation
This protocol is a representative example and may require optimization for specific substrates.
1. Reagent Preparation:
-
Di-halogenated aromatic compound (1.0 equiv)
-
Arylboronic acid (1.0 - 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., a bulky biarylphosphine, 2-4 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
2. Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the di-halogenated aromatic compound, arylboronic acid, base, palladium pre-catalyst, and ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (can range from room temperature to >100°C).
3. Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Pay close attention to the consumption of the starting material and the formation of both the mono- and di-arylated products.
4. Workup and Purification:
-
Once the reaction has reached optimal conversion to the mono-arylated product, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated compound.
Visualizations
Catalytic Cycle and Selectivity Pathway
Caption: Palladium catalytic cycle showing the desired mono-arylation pathway and the competing di-arylation pathway.
Experimental Workflow
Caption: A typical experimental workflow for performing a selective mono-arylation cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts for common issues in mono-arylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]
- 6. Selective Pd-Catalyzed Monoarylation of Small Primary Alkyl Amines through Backbone-Modification in Ylide-Functionalized Phosphines (YPhos) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
Regeneration of palladium catalysts after exposure to sulfur-containing reagents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with palladium catalysts that have been exposed to sulfur-containing reagents.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium catalyst no longer effective after exposure to a sulfur-containing compound?
A1: Your palladium catalyst has likely undergone sulfur poisoning. Sulfur compounds, even at parts-per-million (ppm) levels, can strongly adsorb to the active sites on the palladium surface.[1][2] This process, known as chemical deactivation, blocks reactants from accessing the catalytic sites, leading to a significant decrease or complete loss of catalytic activity.[2] The sulfur can form stable compounds like palladium sulfide (PdS) or, in oxidative environments, palladium sulfate (PdSO₄), which are catalytically less active or inactive.[3][4]
Q2: What are the common signs of sulfur poisoning in my palladium catalyst?
A2: The primary indicator of sulfur poisoning is a noticeable decrease in the reaction rate or a complete cessation of the reaction. For example, in hydrogenation reactions, you might observe a slower uptake of hydrogen. In oxidation reactions, such as methane oxidation, a significant increase in the light-off temperature (the temperature at which 50% conversion is achieved) by as much as 50-100°C is a clear sign of sulfur poisoning.[5]
Q3: Is the deactivation of my palladium catalyst by sulfur permanent?
A3: Not necessarily. The reversibility of sulfur poisoning depends on the nature of the sulfur-palladium interaction and the regeneration method employed. Some adsorbed sulfur species can be removed under specific conditions, leading to a partial or even full recovery of catalytic activity.[4][5] However, in some cases, the poisoning can be irreversible, especially if strong chemical bonds are formed or if the regeneration process itself leads to catalyst degradation.[6]
Q4: What are the general strategies for regenerating a sulfur-poisoned palladium catalyst?
A4: Several regeneration strategies can be employed, broadly categorized as:
-
Thermal Treatment: This involves heating the catalyst in a controlled atmosphere. This can be an oxidizing atmosphere (air), an inert atmosphere (nitrogen), or a reducing atmosphere (hydrogen).[7][8]
-
Chemical Washing: This method uses chemical solutions to oxidize and remove the sulfur species. Common reagents include sodium hypochlorite and hydrogen peroxide.[3][9]
-
Rich-Burn Conditions: In applications like automotive catalysts, cycling the exhaust gas to a fuel-rich condition can help remove sulfur species.[4]
Troubleshooting Guide
Issue 1: My catalyst activity is not fully restored after thermal regeneration.
| Possible Cause | Troubleshooting Step |
| Incomplete Sulfur Removal: The temperature or duration of the thermal treatment may be insufficient to decompose or desorb all sulfur species. Some sulfur may remain on the support material (e.g., as aluminum sulfate on an alumina support).[4][10] | Increase the regeneration temperature or extend the treatment time. Note that excessively high temperatures can lead to catalyst sintering (particle growth), which can permanently reduce activity.[6] |
| Irreversible Poisoning: Strong chemical bonds may have formed between palladium and sulfur, creating species that are not removed by thermal treatment alone. | Consider a chemical washing method as an alternative or supplementary regeneration step. |
| Catalyst Sintering: The regeneration temperature was too high, causing the palladium nanoparticles to agglomerate. This reduces the active surface area. | Optimize the regeneration temperature by performing a temperature-programmed desorption (TPD) or temperature-programmed reduction (TPR) experiment to identify the optimal temperature for sulfur removal without causing significant sintering. |
| Support Sulfation: Sulfur oxides (SOx) can react with the catalyst support (e.g., Al₂O₃) to form stable sulfates.[4][5] These may not be fully removed by thermal treatment and can affect the catalyst's properties. | A reductive treatment at elevated temperatures may be necessary to regenerate both the palladium and the support material.[10] |
Issue 2: The catalyst's performance degrades quickly after regeneration.
| Possible Cause | Troubleshooting Step |
| Sulfur Residue: Trace amounts of sulfur may remain on the catalyst or support after regeneration. These can migrate back to the active palladium sites during subsequent reactions, causing re-poisoning.[5] | Implement a more rigorous regeneration protocol, potentially combining thermal and chemical treatments. Ensure the feedstock for subsequent reactions is free of sulfur impurities. |
| Incomplete Re-oxidation: For oxidation catalysts, if a reductive regeneration was used, the palladium may not be fully re-oxidized to its active PdO state. | Follow the reductive regeneration with a controlled oxidation step to ensure the active sites are in the correct oxidation state.[10] |
Quantitative Data on Catalyst Regeneration
The effectiveness of different regeneration methods can vary significantly. Below is a summary of reported data on the recovery of catalytic activity.
Table 1: Methane Oxidation Activity Recovery on a Pd/Al₂O₃ Catalyst [5]
| Catalyst State | Methane Conversion at 400°C | Ethane Conversion at 400°C | Propane Conversion at 400°C |
| Fresh | ~85% | ~95% | ~98% |
| After SO₂ Poisoning | <10% | ~40% | ~70% |
| After Regeneration at 400°C (Reducing) | ~60% (initially), drops to ~30% in <1 hr | ~88% (initially), drops to ~72% in <1 hr | ~93% (initially), drops to ~87% in <1 hr |
| After Regeneration at 550°C (Reducing) | No significant improvement over 400°C regeneration | No significant improvement over 400°C regeneration | No significant improvement over 400°C regeneration |
Table 2: Nitrate Reduction Rate Recovery for a Pd-In/γ-Al₂O₃ Catalyst [3]
| Regeneration Method | Recovery of Original Activity |
| Sodium Hypochlorite | 39% - 60% |
| Heated Air | 39% - 60% |
| Dissolved Oxygen | Ineffective |
| Hydrogen Peroxide | Ineffective |
Experimental Protocols
Protocol 1: Thermal Regeneration in a Reducing Atmosphere (for Methane Oxidation Catalysts)
This protocol is based on the methodology for regenerating a sulfur-poisoned Pd/Al₂O₃ catalyst used for methane oxidation.[5]
-
Poisoning (for experimental purposes):
-
Place the catalyst in a fixed-bed reactor.
-
Introduce a gas stream containing 100 ppm SO₂ in a lean-burn gas mixture at 400°C.
-
Continue the SO₂ exposure for at least 1 hour to ensure saturation.
-
-
Regeneration:
-
Stop the flow of SO₂ and oxygen.
-
Introduce a reducing gas mixture (e.g., containing H₂ or CH₄, balanced with N₂) at 400°C for 1-2 hours.
-
For higher temperature regeneration, ramp the temperature to 550°C at a rate of 10°C/min and hold for 1 hour under the reducing atmosphere.
-
-
Post-Regeneration Analysis:
-
Cool the catalyst to the desired reaction temperature.
-
Re-introduce the reactant gas stream (without SO₂) and measure the catalytic activity.
-
Protocol 2: Oxidative Regeneration with Air (for Pd/C Catalysts)
This protocol is adapted from a method for regenerating a sulfur-poisoned Pd/C catalyst.[7][9]
-
Catalyst Preparation:
-
Filter the deactivated Pd/C catalyst from the reaction mixture.
-
Wash the catalyst with a suitable solvent (e.g., N,N-dimethylformamide) to remove any organic residues.[9]
-
-
Regeneration:
-
Dry the washed catalyst.
-
Place the dried catalyst in an oven with an air atmosphere.
-
Heat the catalyst to a temperature between 50-140°C. The exact temperature and duration will depend on the extent of poisoning and should be optimized.
-
-
Post-Regeneration:
-
Allow the catalyst to cool to room temperature.
-
The regenerated catalyst can then be reused in subsequent reactions. This method has been reported to allow for the catalyst to be used for more than 80 cycles.[7]
-
Visualizations
Caption: Deactivation pathway of a Pd/Al₂O₃ catalyst by sulfur dioxide.
Caption: General workflow for regenerating sulfur-poisoned palladium catalysts.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Regeneration of sulfur-fouled bimetallic Pd-based catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dcl-inc.com [dcl-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 8. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Mitigating steric hindrance effects in ortho-substituted cross-coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on mitigating the effects of steric hindrance in challenging ortho-substituted cross-coupling reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common hurdles in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding steric hindrance in cross-coupling reactions.
Q1: Why are ortho-substituted cross-coupling reactions so challenging?
A1: Steric hindrance is a primary challenge in ortho-substituted cross-coupling reactions. The bulky substituents near the reaction site on one or both coupling partners can impede several key steps in the catalytic cycle. Specifically, steric clash can hinder the oxidative addition of the palladium catalyst to the aryl halide and slow down the transmetalation and reductive elimination steps.[1][2] This often leads to low reaction rates, incomplete conversion, and reduced yields.[1]
Q2: What is the general strategy for overcoming steric hindrance in these reactions?
A2: The most effective strategy is to use a catalytic system specifically designed for sterically demanding substrates. This typically involves the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][3] These ligands promote the crucial oxidative addition and reductive elimination steps, which are often rate-limiting in the presence of steric hindrance.[1][3] Additionally, optimizing reaction parameters such as the choice of base, solvent, and temperature is critical for success.[4]
Q3: Which types of ligands are most effective for coupling sterically hindered substrates?
A3: Bulky, electron-rich monophosphine ligands, particularly biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos), are highly effective for a variety of cross-coupling reactions involving sterically hindered substrates.[1][3][5] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these challenging transformations due to their strong σ-donating properties and steric bulk.[3][4] The choice of ligand is often substrate- and reaction-dependent, requiring screening to identify the optimal choice.
Q4: Can changing the palladium precatalyst improve results?
A4: Yes, the choice of palladium precatalyst can have a significant impact. Modern, well-defined precatalysts, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) series or palladacycles, are often more efficient and air-stable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][7][8] These precatalysts can generate the active Pd(0) species more readily and consistently, which is particularly beneficial for challenging couplings.[1]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
Possible Cause & Solution Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones [organic-chemistry.org]
- 8. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Protecting Aldehydes in the Presence of Thioethers: A Comparative Study of Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. This is particularly critical when a molecule contains multiple reactive functionalities. This guide provides a comparative analysis of protecting groups for aldehydes, with a special focus on their compatibility and orthogonality in the presence of thioether moieties. The objective is to equip researchers with the necessary data to make informed decisions for their synthetic strategies.
Introduction to Aldehyde Protection in Thioether-Containing Molecules
Aldehydes are highly reactive electrophiles, susceptible to a wide range of nucleophilic attacks and oxidation/reduction conditions. Thioethers, while generally less reactive, can be sensitive to certain oxidative and electrophilic reagents. The challenge lies in protecting the aldehyde group to allow for transformations elsewhere in the molecule, without affecting the integrity of the thioether. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that are orthogonal to the thioether functionality.
This guide will focus on the most common and effective protecting groups for aldehydes and evaluate their performance in the context of thioether compatibility.
Comparison of Aldehyde Protecting Groups
The two primary classes of protecting groups for aldehydes are acetals and dithioacetals.
-
Acetals: Formed by the reaction of an aldehyde with an alcohol in the presence of an acid catalyst. They are stable to basic and nucleophilic conditions but are readily cleaved by aqueous acid.
-
Dithioacetals: Formed by the reaction of an aldehyde with a thiol or dithiol, also under acidic catalysis. Dithioacetals, particularly cyclic ones like 1,3-dithianes and 1,3-dithiolanes, are significantly more stable to acidic conditions than their oxygen-containing counterparts (acetals).[1] They are also stable to basic conditions.[1]
Given the inherent stability of the thioether linkage within the dithioacetal structure itself, these protecting groups are the primary focus for substrates containing a separate thioether moiety. The key challenge is the chemoselective deprotection of the dithioacetal without affecting the other thioether.
Data Presentation: Deprotection of 1,3-Dithianes
The following table summarizes various reagents for the deprotection of 1,3-dithianes, a common dithioacetal protecting group, with a qualitative assessment of their compatibility with thioethers based on their known chemical reactivity. Direct quantitative comparative studies on substrates containing both functionalities are limited in the literature; therefore, this comparison is based on the general reactivity of the reagents.
| Deprotection Reagent | Typical Conditions | Yield (%) | Compatibility with Thioethers | Reference |
| N-Chlorosuccinimide (NCS) | NCS, MeCN/H₂O | 85-95 | Poor: NCS is known to cleave thioethers.[2][3] | [2][3] |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | DDQ, MeCN/H₂O | 80-95 | Moderate to Good: Sulfides are reported to be relatively stable, but oxidation is possible. | [4][5] |
| Selectfluor™ | Selectfluor™, MeCN/H₂O | 80-90 | Moderate: Can potentially oxidize thioethers to sulfoxides. | [6] |
| Oxone® | Oxone®, Al₂O₃, CH₂Cl₂ | 85-95 | Poor: A strong oxidizing agent likely to oxidize thioethers. | - |
| Iodine / H₂O₂ | I₂, H₂O₂, H₂O, SDS | 85-95 | Good: Mild conditions, reported to be tolerant of various functional groups.[7] | [7] |
| Dess-Martin Periodinane (DMP) | DMP, CH₂Cl₂/H₂O | 80-95 | Good: Reported to be compatible with a wide range of functional groups.[8] | [8] |
| Mercury(II) Chloride | HgCl₂, CaCO₃, MeCN/H₂O | 80-95 | Good: A classic method, generally chemoselective for dithioacetals. However, it involves a toxic heavy metal. | [9][10] |
Note: The yields are typical ranges reported in the literature for various substrates and may not directly reflect performance in the presence of a thioether.
Experimental Protocols
Protection of an Aldehyde as a 1,3-Dithiane
This protocol is a general procedure for the formation of a 1,3-dithiane from an aldehyde.
Reagents:
-
Aldehyde (1.0 equiv)
-
1,3-Propanedithiol (1.1 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the aldehyde in dichloromethane in a round-bottom flask.
-
Add 1,3-propanedithiol to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add boron trifluoride diethyl etherate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Deprotection of a 1,3-Dithiane using Iodine and Hydrogen Peroxide
This protocol describes a mild and environmentally friendly method for the cleavage of 1,3-dithianes.[7]
Reagents:
-
1,3-Dithiane substrate (1.0 equiv)
-
Iodine (I₂) (0.1 equiv)
-
30% Hydrogen peroxide (H₂O₂) (2.0-3.0 equiv)
-
Sodium dodecyl sulfate (SDS) (0.1 equiv)
-
Water
Procedure:
-
To a solution of the 1,3-dithiane in water, add sodium dodecyl sulfate and iodine.
-
Add 30% hydrogen peroxide dropwise to the vigorously stirred mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of a 1,3-Dithiane using Dess-Martin Periodinane (DMP)
This protocol outlines the use of DMP for the deprotection of dithioacetals under mild conditions.[8]
Reagents:
-
1,3-Dithiane substrate (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.5 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve the 1,3-dithiane in a mixture of dichloromethane and water (e.g., 9:1 v/v).
-
Add Dess-Martin Periodinane in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the mixture until the layers are clear.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualization of Experimental Workflows
Caption: General workflow for the protection of an aldehyde as a 1,3-dithiane and its subsequent deprotection.
Logical Relationship of Protecting Group Selection
Caption: Decision-making process for selecting an aldehyde protecting group in the presence of a thioether.
Conclusion and Recommendations
For the protection of aldehydes in molecules containing thioether functionalities, 1,3-dithianes and 1,3-dithiolanes are the protecting groups of choice due to their inherent stability under a wide range of reaction conditions.
The critical step is the deprotection. Based on the known reactivity of common deprotection reagents:
-
Recommended Methods: Mild, oxidative methods that have been reported to be chemoselective are the most promising. These include Iodine/H₂O₂ and Dess-Martin Periodinane (DMP) . These reagents are less likely to interact with the thioether moiety.
-
Methods to Use with Caution: Reagents like DDQ and Selectfluor™ may be viable, but their potential to oxidize the thioether should be carefully evaluated on a small scale before proceeding with larger quantities.
-
Methods to Avoid: Strong oxidizing agents like Oxone® and halogenating agents such as NCS should be avoided as they are known to react with and potentially cleave thioethers.
Ultimately, the optimal choice of deprotection reagent will depend on the specific substrate and the overall synthetic strategy. It is always advisable to perform a small-scale test reaction to confirm the compatibility of the chosen method with the thioether present in the molecule of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 8. A mild, chemoselective protocol for the removal of thioketals and thioacetals mediated by Dess-Martin periodinane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Efficacy comparison of different palladium catalysts for C-S cross-coupling reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for constructing these linkages. This guide provides an objective comparison of the efficacy of different classes of palladium catalysts for C-S cross-coupling reactions, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst profoundly influences the efficiency and scope of C-S cross-coupling reactions. The catalyst's performance is typically evaluated based on reaction yield, catalyst loading, reaction time, and temperature. Below is a summary of quantitative data for representative palladium catalyst systems.
| Catalyst System | Aryl Halide | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Phosphine-Ligated | ||||||||
| Pd₂(dba)₃ / Xantphos | Bromobenzene | p-Methoxybenzyl thiol | i-Pr₂NEt | Toluene | 80 | 15 | 95 | 5 (Pd), 5 (ligand) |
| Pd(OAc)₂ / CyPF-tBu | 4-Chlorotoluene | 4-Methoxythiophenol | NaOᵗPent | Toluene | 110 | 2 | 99 | 1 (Pd), 1.2 (ligand) |
| NHC-Ligated | ||||||||
| Pd-PEPPSI-IPent | Iodobenzene | Thiophenol | KOBuᵗ | (none - ball milling) | RT | 1.5 | 92 | 1 |
| Heterogeneous | ||||||||
| Pd/C | Aryl Iodide | Thiol | KOH | DMSO | 110 | - | High | - |
Note: The data presented is collated from different studies and direct comparison should be made with caution as reaction conditions are not identical.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published results. The following are representative experimental protocols for C-S cross-coupling reactions using different palladium catalyst systems.
General Procedure using a Phosphine-Ligated Palladium Catalyst (Pd₂(dba)₃/Xantphos)
To a dried reaction vessel are added Pd₂(dba)₃ (5 mol%), Xantphos (5 mol%), the aryl bromide (1.0 mmol), and the thiol (1.1 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Toluene (5 mL) and i-Pr₂NEt (2.0 mmol) are then added via syringe. The reaction mixture is heated to 80 °C and stirred for 15 hours. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure using an NHC-Ligated Palladium Catalyst (Pd-PEPPSI-IPent) under Mechanochemical Conditions
In a milling jar, Pd-PEPPSI-IPent (1 mol%), the aryl halide (1 mmol), the thiol (1 mmol), potassium tert-butoxide (2 mmol), and a grinding auxiliary such as sand are combined. The jar is sealed and placed in a mixer mill. The reaction is carried out at room temperature for 1.5 hours. After completion, the solid mixture is dissolved in a suitable organic solvent, filtered to remove inorganic solids, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired aryl sulfide.[1]
General Procedure using a Heterogeneous Palladium Catalyst (Pd/C)
In a reaction flask, the aryl iodide (1.0 mmol), the thiol (1.2 mmol), Pd/C (e.g., 10 wt%), and potassium hydroxide (2.0 mmol) are suspended in dimethyl sulfoxide (DMSO). The flask is flushed with nitrogen and the mixture is heated to 110 °C with vigorous stirring.[2] The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[2]
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental and molecular-level processes, the following diagrams illustrate a typical workflow and the generally accepted catalytic cycle for palladium-catalyzed C-S cross-coupling.
References
A Comparative Guide to Benzothiophene Synthesis: Established Methods vs. Novel Pathways
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene core is a privileged scaffold in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals and functional organic materials. The development of efficient and versatile synthetic routes to this valuable heterocycle is a subject of ongoing research. This guide provides an objective comparison of established and novel benzothiophene synthesis pathways, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific applications.
At a Glance: Performance Comparison of Benzothiophene Synthesis Methods
The following table summarizes key quantitative data for a selection of established and novel benzothiophene synthesis methodologies, offering a direct comparison of their performance based on reported experimental data.
| Synthesis Method Category | Specific Example | Key Reagents/Catalysts | Typical Yield (%) | Temperature (°C) | Time (h) | Reference |
| Established Methods | ||||||
| Fiesselmann Thiophene Synthesis | Thioglycolic acid, α,β-acetylenic esters, base | Varies | Varies | Varies | [1][2][3] | |
| Gewald Aminothiophene Synthesis | Ketone, α-cyanoester, elemental sulfur, base | Good to Excellent | Varies | Varies | [4][5][6] | |
| Intramolecular Cyclization | Aryl sulfides | Pd/Al, ZnCl2, Amberlyst A-15 | Varies | Varies | [7] | |
| Novel Pathways | ||||||
| Transition-Metal Catalyzed | Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes | Pd(OAc)₂, Ag₂CO₃, K₂CO₃ | 60-95% | 120 | 24 | [8] |
| Copper-Catalyzed Synthesis of 2-Acylbenzothiophenes | Cu(OAc)₂, Potassium ethyl xanthate | 70-90% | 100 | 12 | [8] | |
| Palladium Iodide-Catalyzed Carbonylative Cyclization | PdI₂, KI, CO, Air | 57-83% | 100 | 24-36 | [9][10] | |
| Electrophilic Cyclization | Iodocyclization of o-(1-Alkynyl)thioanisoles | I₂ | Excellent | Room Temp | Varies | [11] |
| Sulfur-Mediated Cyclization of Alkynylthioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Excellent | Room Temp | Varies | [12][13] | |
| Radical-Promoted Cyclization | Radical-Promoted Heterocyclodehydration | AIBN | 49-98% | 80-100 | Varies | [14] |
| Metal-Free Synthesis | Base-Promoted Propargyl–Allene Rearrangement | DBU | Good | 50 | 12 | [15] |
| Three-Component Reaction | 2-Bromobenzene aldehydes, benzylic esters, elemental sulfur, base | Good | Mild | Varies | [16] |
Visualizing the Synthetic Approaches
The following diagrams illustrate the general workflow for evaluating synthetic pathways and provide schematic representations of two prominent modern synthesis methodologies.
Workflow for selecting a benzothiophene synthesis method.
A typical experimental workflow for Palladium-catalyzed annulation.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. scribd.com [scribd.com]
- 3. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Three-component 2-aryl substituted benzothiophene formation under transition-metal free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unraveling Reaction Kinetics: A Comparative Guide to the Cyclization of Substituted 2-Bromophenyl Precursors
For researchers, scientists, and professionals in drug development, understanding the kinetics of cyclization reactions is paramount for optimizing the synthesis of complex molecular architectures. This guide provides a comparative analysis of the reaction kinetics for the cyclization of substituted 2-bromophenyl precursors, a key transformation in the synthesis of various heterocyclic compounds. By examining the influence of substituents and reaction conditions, this document aims to provide a foundational understanding supported by available experimental data.
The intramolecular cyclization of substituted 2-bromophenyl precursors is a fundamental process for forming new rings, often proceeding through aryllithium, aryl radical, or transition-metal-catalyzed intermediates. The rate and efficiency of these reactions are highly sensitive to the electronic and steric nature of the substituents on the phenyl ring, as well as the solvent and other reaction parameters. This guide summarizes key kinetic data from various studies to illuminate these effects.
Comparative Kinetic Data
The following tables present a summary of quantitative kinetic data for the cyclization of precursors related to substituted 2-bromophenyl systems. It is crucial to note that the data are collated from studies using different reaction systems and conditions; therefore, direct comparisons should be made with caution.
Table 1: Effect of an Ortho-Methyl Substituent on Aryl Radical Cyclization
This table illustrates the impact of a methyl group positioned ortho to the reacting radical on the rate constants of competing cyclization and hydrogen transfer reactions. The data is derived from the reduction of allyl 2-iodobenzyl malonates, which generate aryl radicals analogous to those formed from 2-bromophenyl precursors.
| Precursor | Reaction Type | Rate Constant (k) at 80 °C (s⁻¹) |
| Allyl 2-iodobenzyl malonate | 6-exo cyclization | >10⁸ |
| 7-endo cyclization | >10⁸ | |
| 1,5-hydrogen atom transfer | >10⁸ | |
| Allyl 2-iodo-3-methylbenzyl malonate | 6-exo cyclization | Marginally reduced (<33%) |
| 7-endo cyclization | Marginally reduced (<33%) | |
| 1,5-hydrogen atom transfer | Marginally reduced (<33%) |
Data sourced from a study on 2-iodobenzyl malonates, which serve as a proxy for understanding radical cyclization of 2-halophenyl precursors.
Table 2: Electronic Effects of Substituents on Anilidyl Radical Cyclization (Hammett Correlation)
This table demonstrates the electronic influence of para-substituents on the rate of 5-exo cyclization of N-aryl-5,5-diphenyl-4-pentenamidyl radicals. While not 2-bromophenyl precursors, this system provides valuable insight into how substituents on an aryl ring modulate the reactivity of a radical, a common intermediate in the cyclization of 2-bromophenyl precursors. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
| Parameter | Value | Interpretation |
| ρ (rho) | 1.9 | Reaction is moderately sensitive to substituent electronic effects and is accelerated by electron-withdrawing groups. |
This Hammett correlation was established for the 5-exo cyclization of anilidyl radicals and is presented here to illustrate the general principles of electronic effects in aryl radical cyclizations.
Table 3: Solvent and Substituent Effects on the Cyclization of Aryllithium Intermediates
This table qualitatively summarizes the dramatic effect of solvent and substituents on the stability and cyclization of aryllithium species generated from 2-bromophenyl precursors.
| Precursor | Solvent System | Temperature | Observation |
| 1-Bromo-2-(2-bromoethyl)benzene | THF/hexane or Diethyl ether/hexane | -95 to -100 °C | Stable for >1 hour |
| 4,5-Dimethoxy-1-bromo-2-(2-bromoethyl)benzene | Diethyl ether/hexane | -95 to -100 °C | Stable for >1 hour |
| 4,5-Dimethoxy-1-bromo-2-(2-bromoethyl)benzene | THF/hexane | -95 to -100 °C | Instantaneous intramolecular cyclization |
This study highlights the profound influence of both solvent and electron-donating methoxy substituents on the reaction kinetics.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols from the cited studies.
Protocol 1: Kinetic Analysis of Aryl Radical Cyclization via Competition Kinetics
This method is used to determine the rate constants of fast radical reactions by setting up a competition between the reaction of interest (cyclization) and a reaction with a known rate constant (trapping by a radical scavenger).
-
Precursor Synthesis: The substituted 2-halophenyl precursor (e.g., allyl 2-iodobenzyl malonate) is synthesized using standard organic chemistry techniques.
-
Radical Generation: The aryl radical is typically generated by the reduction of the aryl halide using a radical initiator system, such as triphenyltin hydride and a radical initiator (e.g., AIBN) under thermal conditions, or through photolysis.
-
Competition Reaction: The reaction is carried out in the presence of a trapping agent with a known rate constant for its reaction with aryl radicals (e.g., a thiol).
-
Product Analysis: The ratio of the cyclized product to the trapped, uncyclized product is determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Kinetic Calculation: The rate constant for the cyclization reaction can be calculated from the product ratio, the concentration of the trapping agent, and the known rate constant for the trapping reaction.
Protocol 2: Determination of Hammett Correlation for Radical Cyclization
This protocol is employed to quantify the electronic effects of substituents on the rate of cyclization.
-
Synthesis of Substituted Precursors: A series of precursors with different para-substituents (e.g., -OCH₃, -CH₃, -H, -Cl, -NO₂) are synthesized.
-
Kinetic Measurements: The rate constant for the cyclization of each precursor is determined individually. For fast reactions, laser flash photolysis can be used to generate the radical intermediates and monitor their decay in real-time.
-
Data Analysis: The logarithm of the measured rate constants (log k) is plotted against the corresponding Hammett substituent constant (σ).
-
Hammett Plot: A linear regression of the data yields the reaction constant (ρ) as the slope of the line. The sign and magnitude of ρ provide insight into the nature of the transition state.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: A generalized experimental workflow for kinetic analysis of cyclization reactions.
Caption: Influence of substituents on the transition state energy of aryl radical cyclization.
A Comparative Guide to the Synthesis of Aryl Sulfides: Copper vs. Palladium Catalysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of aryl sulfides is a critical process, as this functional group is a key component in many pharmaceuticals and functional materials. The two primary catalytic methods for achieving this transformation rely on copper and palladium. This guide provides an objective comparison of these two catalytic systems, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal synthetic route.
The formation of a carbon-sulfur (C–S) bond to synthesize aryl sulfides has traditionally been accomplished through methods like the Ullmann condensation, which historically required harsh reaction conditions.[1][2] Modern catalysis has introduced milder and more efficient alternatives, with palladium- and copper-catalyzed cross-coupling reactions at the forefront.[3][4] While both metals can effectively catalyze the formation of aryl sulfides, they exhibit distinct differences in terms of reaction conditions, substrate scope, catalyst cost, and mechanistic pathways.
Performance Comparison: Copper vs. Palladium
The choice between copper and palladium catalysis often depends on the specific requirements of the synthesis, including the nature of the substrates, desired functional group tolerance, and cost considerations. Palladium catalysts, often associated with the Buchwald-Hartwig amination technology, are generally characterized by high reactivity and broad substrate scope, enabling the coupling of a wide range of aryl halides and thiols under relatively mild conditions.[5][6] In contrast, copper-catalyzed systems, evolving from the classical Ullmann reaction, are lauded for their lower cost and the use of a more abundant metal.[7][8] Recent advancements in ligand design have significantly improved the efficiency and mildness of copper-catalyzed C-S coupling reactions.[9]
| Feature | Copper-Catalyzed Synthesis | Palladium-Catalyzed Synthesis |
| Catalyst Cost | Lower | Higher |
| Reaction Conditions | Often requires higher temperatures, though milder conditions are being developed with advanced ligands.[1][8] | Generally proceeds under milder conditions, including room temperature reactions with appropriate ligands.[3][10] |
| Ligands | Diamines, phenanthrolines, and other nitrogen-based ligands are common.[9][11] Ligand-free systems have also been developed.[12] | Phosphine-based ligands (e.g., Xantphos, DPPF) are prevalent, with ligand choice being crucial for reactivity.[5][13][14] |
| Substrate Scope | Good tolerance for a variety of functional groups. Can be sensitive to sterically hindered substrates.[15][16] | Excellent functional group tolerance and generally broader substrate scope, including sterically demanding partners.[5][17] |
| Aryl Halide Reactivity | Typically Ar-I > Ar-Br > Ar-Cl.[18] | Generally Ar-I > Ar-Br > Ar-Cl, but modern catalysts show high efficiency with aryl chlorides.[5] |
| Toxicity | Lower toxicity concerns compared to palladium. | Higher toxicity concerns, requiring careful removal from the final product, especially in pharmaceutical applications. |
Experimental Data at a Glance
The following tables summarize representative experimental data for both copper- and palladium-catalyzed aryl sulfide synthesis, showcasing the yields achieved with various substrates under specific reaction conditions.
Copper-Catalyzed Aryl Sulfide Synthesis: Selected Data
| Aryl Halide | Thiol | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Thiophenol | 1-2.5 mol% CuI (ligand-free) | K₂CO₃ | NMP | 110 | 1 | >99 | [12] |
| 4-Iodoanisole | Thiophenol | 1-2.5 mol% CuI (ligand-free) | K₂CO₃ | NMP | 110 | 1 | 98 | [12] |
| 1-Iodo-4-nitrobenzene | Thiophenol | 1-2.5 mol% CuI (ligand-free) | K₂CO₃ | NMP | 110 | 1 | 97 | [12] |
| Iodobenzene | 4-Methylthiophenol | 10 mol% CuI / 10 mol% neocuproine | NaOtBu | Toluene | 110 | 24 | 95 | [19] |
| 2-Iodopyridine | SMOPS | 10 mol% CuI | - | DMF | 80 | 18 | 85 | [20] |
Palladium-Catalyzed Aryl Sulfide Synthesis: Selected Data
| Aryl Halide | Thiol | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | 4-tert-Butylthiophenol | 1.5 mol% Pd(OAc)₂ / 3 mol% DPPF | Cs₂CO₃ | Toluene | 100 | 3 | 98 | [5] |
| 4-Chlorobenzonitrile | Thiophenol | 1.5 mol% Pd(OAc)₂ / 3 mol% DPPF | Cs₂CO₃ | Toluene | 100 | 3 | 96 | [5] |
| 1-Bromo-4-fluorobenzene | 1-Dodecanethiol | 1.5 mol% Pd(OAc)₂ / 3 mol% DPPF | Cs₂CO₃ | Toluene | 100 | 3 | 95 | [5] |
| 2-Bromopyridine | 1-Decanethiol | 2 mol% Pd-monophosphine precatalyst | Et₃N | Toluene | 25 | 2 | 95 | [3][13] |
| 4-Bromoanisole | 2,2-Diphenyl-1,3-oxathiolane | Pd/Xantphos | K₃PO₄ | Toluene | 110 | 24 | 99 | [21] |
Mechanistic Pathways
The underlying mechanisms of copper- and palladium-catalyzed C-S cross-coupling reactions differ significantly, influencing their reactivity and selectivity.
Copper-Catalyzed C-S Coupling (Ullmann-Type)
The mechanism of the copper-catalyzed Ullmann-type reaction is complex and can vary depending on the specific conditions and ligands. A generally accepted pathway involves the formation of a copper(I) thiolate species, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to furnish the aryl sulfide and regenerate the active copper(I) catalyst.
Caption: Proposed catalytic cycle for copper-catalyzed aryl sulfide synthesis.
Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Type)
The palladium-catalyzed synthesis of aryl sulfides generally follows the well-established Buchwald-Hartwig cross-coupling mechanism. The catalytic cycle begins with the oxidative addition of an aryl halide to a low-valent palladium(0) species. The resulting palladium(II) complex then reacts with a thiolate, formed from the thiol and a base, in a ligand exchange step. Finally, reductive elimination from the palladium(II) intermediate yields the desired aryl sulfide and regenerates the palladium(0) catalyst.
Caption: Catalytic cycle for palladium-catalyzed aryl sulfide synthesis.
Experimental Protocols
Below are representative experimental protocols for the synthesis of an aryl sulfide using both copper and palladium catalysis.
Copper-Catalyzed Synthesis of Diphenyl Sulfide (Ligand-Free)
Materials:
-
Iodobenzene
-
Thiophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a dry reaction vessel, add copper(I) iodide (1-2.5 mol%), potassium carbonate (2.0 equiv.), and N-methyl-2-pyrrolidone.
-
Add iodobenzene (1.0 equiv.) and thiophenol (1.2 equiv.) to the reaction mixture.
-
Heat the mixture to 110 °C and stir for 1 hour.
-
After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain diphenyl sulfide.[12]
Palladium-Catalyzed Synthesis of 4-(tert-Butyl)phenyl Phenyl Sulfide
Materials:
-
1-Bromo-4-(tert-butyl)benzene
-
Thiophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
Procedure:
-
In an oven-dried Schlenk tube, combine palladium(II) acetate (1.5 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (3 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add toluene, 1-bromo-4-(tert-butyl)benzene (1.0 equiv.), thiophenol (1.2 equiv.), and cesium carbonate (2.0 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography to yield the desired aryl sulfide.[5]
Conclusion
Both copper- and palladium-catalyzed methods offer powerful and versatile strategies for the synthesis of aryl sulfides. Palladium catalysis generally provides a broader substrate scope and milder reaction conditions, making it a preferred choice for complex molecule synthesis where functional group tolerance is paramount. However, the high cost and potential toxicity of palladium can be drawbacks. Copper catalysis, with its lower cost and the use of a more environmentally benign metal, presents an attractive alternative, especially for large-scale synthesis. The continuous development of new ligands and reaction conditions for copper-catalyzed systems is narrowing the performance gap, making it an increasingly competitive option. The selection of the optimal catalyst will ultimately be guided by a careful consideration of the specific synthetic challenge, including substrate compatibility, economic factors, and scalability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. mdpi.com [mdpi.com]
- 16. Single-atom copper catalyst for the S-arylation reaction to produce diaryl disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts [organic-chemistry.org]
- 20. Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3-Oxathiolanes As Vinyl Sulfide Surrogates [organic-chemistry.org]
A Comparative Guide to Orthogonal Protecting Group Strategies in the Synthesis of Polyfunctional Molecules
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex, polyfunctional molecules such as peptides, carbohydrates, and natural products is a cornerstone of modern drug discovery and development. A key challenge in this endeavor is the selective manipulation of multiple reactive functional groups within a single molecule. Orthogonal protecting group strategies provide an elegant solution to this problem, enabling chemists to mask and unmask specific functionalities with high precision, thereby facilitating the construction of intricate molecular architectures.[1][2] This guide offers a comparative analysis of common orthogonal protecting group strategies, supported by experimental data and detailed protocols, to aid researchers in the strategic planning and execution of their synthetic routes.
The Principle of Orthogonality
An orthogonal protecting group strategy employs a set of protecting groups that can be removed under distinct chemical conditions, without affecting other protecting groups present in the molecule.[2] This allows for the sequential deprotection and reaction of different functional groups in a controlled manner. A typical orthogonal protection scheme involves the use of protecting groups that are labile to different classes of reagents, such as acids, bases, fluoride ions, or transition metal catalysts.
Orthogonal Strategies in Solid-Phase Peptide Synthesis (SPPS)
SPPS is a prime example of the power of orthogonal protection, enabling the automated synthesis of long peptide chains. The two dominant strategies are the Boc/Bzl and the Fmoc/tBu approaches.
Boc/Bzl Strategy
This "classic" approach relies on graded acid lability. The Nα-amino group is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed at each cycle with trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl (Bzl)-based ethers, esters, and carbamates, which are more stable to TFA and are removed at the end of the synthesis using a stronger acid, such as hydrofluoric acid (HF).[3]
Fmoc/tBu Strategy
The Fmoc/tBu strategy offers a fully orthogonal system. The Nα-amino group is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a solution of piperidine in DMF. The side-chain protecting groups are tert-butyl (tBu)-based and are removed at the final cleavage step with TFA.[4]
Performance Comparison: Boc/Bzl vs. Fmoc/tBu
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Reference |
| Nα-Deprotection | 50% TFA in DCM | 20% Piperidine in DMF | [3][4] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) | [3][4] |
| Final Cleavage | HF, TFMSA | TFA | [3][4] |
| Orthogonality | Partial (Graded acid lability) | Fully Orthogonal | [3] |
| Typical Yield per Cycle | High, but potential for chain loss | >99% | [5] |
| Safety | Requires handling of highly corrosive HF | Avoids HF | [5] |
| Automation | Less common in modern synthesizers | Highly amenable | [5] |
Experimental Protocols
Fmoc/tBu SPPS: Single Deprotection and Coupling Cycle
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Add a solution of the Fmoc-protected amino acid, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF. The cycle is then repeated with the next amino acid.
Boc/Bzl SPPS: Single Deprotection and Coupling Cycle
-
Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin with DCM and then with a neutralization solution (e.g., 10% DIPEA in DCM).
-
Amino Acid Coupling: Add a solution of the Boc-protected amino acid and a coupling reagent (e.g., DCC) in DCM. Agitate for 2-4 hours.
-
Washing: Wash the resin with DCM. The cycle is then repeated.
Orthogonal Strategies in Oligosaccharide Synthesis
The synthesis of oligosaccharides presents a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. Orthogonal protecting group strategies are essential for achieving regioselective glycosylations. A versatile set of orthogonal protecting groups for the synthesis of highly branched oligosaccharides includes diethylisopropylsilyl (DEIPS), 2-naphthylmethyl (Nap) ether, allyl ether, and levulinoyl (Lev) ester.[6]
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| Diethylisopropylsilyl ether | DEIPS | Fluoride source (e.g., HF•Pyridine) | Nap, Allyl, Lev |
| 2-Naphthylmethyl ether | Nap | Oxidative cleavage (e.g., DDQ) | DEIPS, Allyl, Lev |
| Allyl ether | Allyl | Pd(0) catalyst | DEIPS, Nap, Lev |
| Levulinoyl ester | Lev | Hydrazine | DEIPS, Nap, Allyl |
Experimental Protocols
Protection of an Alcohol as a Diethylisopropylsilyl (DEIPS) Ether
-
To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add 2,6-lutidine (1.5 equiv) and diethylisopropylsilyl trifluoromethanesulfonate (DEIPSOTf, 1.2 equiv).
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of a 2-Naphthylmethyl (Nap) Ether
-
To a solution of the Nap-protected compound (1.0 equiv) in a mixture of DCM and water (10:1), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protection of an Alcohol as a Levulinoyl (Lev) Ester
-
To a solution of the alcohol (1.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous pyridine, add levulinic anhydride (1.5 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.
Orthogonal Strategies in the Synthesis of Complex Natural Products
The total synthesis of complex natural products often requires a sophisticated interplay of multiple protecting groups. The choice of protecting groups is dictated by the stability of the intermediates and the reaction conditions employed throughout the synthetic sequence.
Case Study: Synthesis of Vancomycin
The total synthesis of the complex glycopeptide antibiotic vancomycin is a landmark achievement in organic chemistry, showcasing the power of orthogonal protecting group strategies. The synthesis involves the protection of numerous hydroxyl, amino, and carboxylic acid functionalities. For instance, in one of the reported syntheses, Boc and Cbz groups were used for amine protection, while various silyl ethers and benzyl ethers were employed to protect hydroxyl groups. The selective removal of these groups at different stages of the synthesis was crucial for the successful construction of the intricate macrocyclic core.[7][8][9]
Case Study: Synthesis of Taxol (Paclitaxel)
The synthesis of the anticancer drug Taxol is another testament to the importance of protecting group chemistry. The complex structure of Taxol, with its numerous hydroxyl groups, necessitated a carefully orchestrated protection-deprotection sequence. Various protecting groups, including silyl ethers (e.g., TES, TBS), acetals, and carbonates, were employed to differentiate the hydroxyl groups and enable their selective functionalization.[10][11] The choice of protecting groups was critical to withstand the diverse reaction conditions used in the assembly of the tetracyclic core and the attachment of the side chain.
Conclusion
Orthogonal protecting group strategies are an indispensable tool in the synthesis of polyfunctional molecules. The ability to selectively protect and deprotect functional groups with high fidelity allows for the construction of complex molecular architectures that would otherwise be inaccessible. The choice of a particular strategy depends on the specific target molecule, the planned synthetic route, and the compatibility of the protecting groups with the desired chemical transformations. A thorough understanding of the principles of orthogonality and the reactivity of different protecting groups is crucial for the successful design and execution of multi-step organic syntheses in academic research and the pharmaceutical industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Total Synthesis of Platensimycin and Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Orthogonal One-Pot Synthesis of Oligosaccharides Based on Glycosyl ortho-Alkynylbenzoates - American Chemical Society - Figshare [acs.figshare.com]
- 5. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Syntheses of (±)-Platencin and (−)-Platencin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next Generation Total Synthesis of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reverse orthogonal strategy for oligosaccharide synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Protecting groups for glucuronic acid: application to the synthesis of new paclitaxel (taxol) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protecting Groups In Organic Synthesis [jornadascyt2023.sanfrancisco.utn.edu.ar]
Assessing the scalability of intramolecular cyclization reactions for benzothiophene synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene core is a privileged scaffold in medicinal chemistry and materials science, driving the continuous development of efficient and scalable synthetic methodologies. Intramolecular cyclization reactions represent a powerful and atom-economical approach to construct this valuable heterocycle. This guide provides a comparative assessment of several key scalable intramolecular cyclization strategies for the synthesis of benzothiophenes, with a focus on reaction performance, scalability, and detailed experimental protocols to aid in the selection of the most suitable method for specific research and development needs.
Comparison of Scalable Intramolecular Cyclization Methods
The following table summarizes the quantitative data for various scalable intramolecular cyclization reactions for benzothiophene synthesis, allowing for a direct comparison of their key performance indicators.
| Method | Catalyst/Reagent | Starting Material | Scale | Yield (%) | Temperature (°C) | Time (h) | Ref. |
| Electrophilic Sulfur-Mediated Cyclization | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | o-Alkynyl thioanisole | 4.6 mmol | 87 | Ambient | - | [1] |
| Palladium-Catalyzed Direct Arylation | Pd(OAc)₂ / Cu(OAc)₂ | Benzo[b]thiophene 1,1-dioxide & Phenylboronic acid | 1.0 g (6.0 mmol) | 76 | 100 | 20 | [2] |
| Electrochemical Synthesis | None (Electrolysis) | Sulfonhydrazide & Internal alkyne | 5.0 mmol | 82 | Room Temperature | 67 | [3] |
| Domino Reaction | NaOH (base) | 3-Amino-2-formyl benzothiophene & Ketone | Gram-scale | - | Reflux | 12 | [4] |
| Acid-Catalyzed Cyclodehydration | Polyphosphoric acid | α-(3-methoxyphenylthio)-4-methoxyacetophenone | 100 g | 92.5 | 90 | 2 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key scalable experiments cited in this guide.
Gram-Scale Electrophilic Sulfur-Mediated Cyclization
This protocol describes the gram-scale synthesis of a 2,3-disubstituted benzothiophene using an electrophilic sulfur reagent.[1]
Materials:
-
o-Alkynyl thioanisole (4.6 mmol)
-
Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (9.2 mmol)
-
Appropriate solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of the o-alkynyl thioanisole (4.6 mmol) in the chosen solvent, add dimethyl(thiodimethyl)sulfonium tetrafluoroborate (9.2 mmol).
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
The crude product is purified by column chromatography to yield the desired 2,3-disubstituted benzothiophene.
Gram-Scale Palladium-Catalyzed Direct Arylation
This protocol details the gram-scale C2 arylation of a benzothiophene derivative.[2]
Materials:
-
Benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol)
-
Phenylboronic acid (2.2 g, 18.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 135 mg, 0.6 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 4.3 g, 24.0 mmol)
-
Pyridine (1.4 g, 18.0 mmol)
-
Dimethyl sulfoxide (DMSO, 60 mL)
Procedure:
-
In a reaction vessel, combine benzo[b]thiophene 1,1-dioxide, phenylboronic acid, Pd(OAc)₂, Cu(OAc)₂, and pyridine.
-
Add DMSO to the vessel and heat the mixture to 100 °C.
-
Maintain the temperature and stir for 20 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography.
5.0 mmol Scale Electrochemical Synthesis
This protocol outlines the electrochemical synthesis of benzothiophene-1,1-dioxides on a 5.0 mmol scale.[3]
Materials:
-
Sulfonhydrazide (5.0 mmol)
-
Internal alkyne (15 mmol)
-
Supporting electrolyte (e.g., Et₄NPF₆, 5 mmol)
-
Solvent system (e.g., HFIP/CH₃NO₂)
-
Graphite felt anode and a suitable cathode
Procedure:
-
In an undivided electrochemical cell, dissolve the sulfonhydrazide, internal alkyne, and supporting electrolyte in the solvent system.
-
Immerse the graphite felt anode and the cathode into the solution.
-
Apply a constant current (e.g., 5.0 mA) and conduct the electrolysis at room temperature for approximately 67 hours.
-
Upon completion, work up the reaction mixture to isolate the crude product.
-
Purify the product by appropriate chromatographic techniques.
Domino Reaction for Functionalized Benzothiophenes
This protocol describes a general procedure for a domino reaction to synthesize benzothieno[3,2-b]pyridines.[4]
Materials:
-
3-Amino-2-formyl benzothiophene (0.5 mmol)
-
Ketone (0.7 mmol)
-
Ethanol (10 mL)
-
Aqueous NaOH (7 M, 0.5 mL)
-
10% HCl
Procedure:
-
In a round-bottom flask, combine 3-amino-2-formyl benzothiophene, the ketone, ethanol, and aqueous NaOH.
-
Reflux the mixture for 12 hours.
-
Cool the reaction and quench by adding 10% HCl.
-
Filter the resulting precipitate and wash thoroughly with distilled water.
-
Dry the product under vacuum. Recrystallization from acetonitrile or methanol can be performed for further purification if needed.
Large-Scale Acid-Catalyzed Cyclodehydration
This protocol is adapted from a process for the industrial synthesis of a key intermediate for Raloxifene.[5]
Materials:
-
α-(3-methoxyphenylthio)-4-methoxyacetophenone (100 g)
-
Polyphosphoric acid (250 g)
-
Ice water
Procedure:
-
Heat polyphosphoric acid to 65 °C.
-
Slowly add α-(3-methoxyphenylthio)-4-methoxyacetophenone to the hot polyphosphoric acid with stirring.
-
Increase the temperature to 90 °C and maintain for 2 hours.
-
Add a small amount of water (25 ml) and continue stirring for 10 minutes.
-
Pour the reaction mass into ice water and stir for 4 hours.
-
Filter the separated solid to obtain the crude product.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows and logical relationships of the discussed intramolecular cyclization strategies for benzothiophene synthesis.
References
- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane, a halogenated organic sulfide, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for its handling and disposal, tailored for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of similar chemical classes—halogenated organic compounds and organic sulfides—is mandated.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat should be worn.
Step-by-Step Disposal Procedure
This procedure follows the principle of waste segregation and relies on disposal through a certified environmental health and safety (EHS) provider. In-laboratory neutralization is not recommended without a validated procedure for this specific compound due to the potential for hazardous reactions.
-
Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for "this compound" and any materials contaminated with it (e.g., pipette tips, absorbent pads).
-
The container must be compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Label the container as "Hazardous Waste: Halogenated Organic Compound" and explicitly list "this compound".[1][2][3]
-
-
Waste Collection:
-
Carefully transfer the waste chemical into the designated container using a funnel to prevent spills.
-
Do not mix this waste with other chemical waste streams, especially acids, bases, or oxidizing agents, to prevent potentially violent reactions or the release of toxic gases.[4]
-
Keep the waste container securely closed when not in use.[1][3]
-
-
Storage:
-
Disposal Request:
-
Once the waste container is nearly full (approximately 75% capacity), arrange for its collection by your institution's certified hazardous waste disposal service.[1]
-
Complete all necessary waste disposal forms accurately, providing the full chemical name and estimated quantity.
-
-
Spill Management:
-
In the event of a small spill, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed, labeled hazardous waste container.[1][5]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[3][5]
-
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Waste Segregation | Separate from non-halogenated organic waste, acids, bases, and oxidizing agents. | [1][2][4] |
| Container Type | High-Density Polyethylene (HDPE) or Glass with a secure cap. | [1] |
| Labeling | "Hazardous Waste: Halogenated Organic Compound" with the full chemical name. | [1][2][3] |
| Storage Location | Designated Satellite Accumulation Area (SAA), cool, dry, and well-ventilated. | [1][4] |
| Disposal Method | Collection by a certified hazardous waste disposal service for incineration. | [2] |
| Drain Disposal | Strictly prohibited. | [5][6] |
Disposal Workflow
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling (2-Bromophenyl)(2,2-diethoxyethyl)sulfane
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (2-Bromophenyl)(2,2-diethoxyethyl)sulfane. Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several hazards. According to its Safety Data Sheet (SDS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Furthermore, it is very toxic to aquatic life with long-lasting effects (H410)[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required PPE |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield are necessary to protect against splashes[2]. Standard safety glasses may not provide adequate protection. If there is a risk of inhalation, a full-face respirator is recommended[3]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn to prevent skin contact[1][4]. A lab coat or chemical-resistant suit should be worn to protect the body[3][4]. In case of skin contact, immediately wash the affected area with plenty of soap and water[1]. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors[1]. If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[2][3]. |
| Foot Protection | Closed-toe shoes are a minimum requirement in a laboratory setting. For handling larger quantities or in situations with a higher risk of spills, chemical-resistant boots are recommended[4][5]. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure[1].
-
Safe Handling Practices: Avoid contact with skin and eyes[6]. Do not breathe dust or vapors[1]. Wash hands thoroughly after handling[1]. Immediately change any contaminated clothing[1].
-
Spill Procedures: In the event of a spill, evacuate non-essential personnel from the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Prevent the spill from entering drains or waterways[7].
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place[8].
-
Store locked up[1].
-
Store away from incompatible materials such as strong oxidizing agents[8].
Disposal Plan
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1]. Do not allow the chemical to be released into the environment[1].
Experimental Workflow: Safe Handling Procedure
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 4. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 5. epa.gov [epa.gov]
- 6. kishida.co.jp [kishida.co.jp]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
